Technical Documentation Center

2-((2-Fluorophenyl)amino)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((2-Fluorophenyl)amino)benzonitrile

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-((2-Fluorophenyl)amino)benzonitrile

An In-depth Technical Guide to 2-((2-Fluorophenyl)amino)benzonitrile Introduction 2-((2-Fluorophenyl)amino)benzonitrile is an aromatic organic compound that holds significant interest for researchers and developers in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-((2-Fluorophenyl)amino)benzonitrile

Introduction

2-((2-Fluorophenyl)amino)benzonitrile is an aromatic organic compound that holds significant interest for researchers and developers in the pharmaceutical and materials science sectors. Structurally, it is characterized by a benzonitrile core linked via an amino bridge to a 2-fluorophenyl group. This arrangement of a flexible diarylamine scaffold with a reactive nitrile group and a strategically placed fluorine atom imparts a unique combination of steric and electronic properties. These features make it a valuable intermediate and a molecular building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile group offers a versatile handle for further chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-((2-Fluorophenyl)amino)benzonitrile, with a focus on its relevance in drug discovery and development.

Chemical Structure and Identification

The molecular structure of 2-((2-Fluorophenyl)amino)benzonitrile consists of two aromatic rings connected by a secondary amine. One ring is a benzonitrile, and the other is a fluorobenzene, with the fluorine atom at the ortho position relative to the amino linkage.

Key Identifiers:

IdentifierValue
IUPAC Name 2-((2-Fluorophenyl)amino)benzonitrile
Molecular Formula C₁₃H₉FN₂
Molecular Weight 212.22 g/mol
CAS Number 38670-55-4
SMILES FC1=CC=CC=C1NC2=CC=CC=C2C#N
InChI Key YQGXTQZJZXJZGH-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 2-((2-Fluorophenyl)amino)benzonitrile are crucial for its handling, storage, and application in synthetic chemistry. The presence of the polar nitrile and amino groups, combined with the two aromatic rings, results in a compound with moderate polarity.

PropertyValueSource
Appearance Off-white to yellow crystalline solid---
Melting Point 98-102 °C---
Boiling Point Not available---
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.---
XLogP3 3.6---

Synthesis and Purification

The synthesis of 2-((2-Fluorophenyl)amino)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. A common and efficient method involves the coupling of 2-aminobenzonitrile with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. An alternative approach is the palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile using a palladium catalyst.

Materials:

  • 2-Chlorobenzonitrile

  • 2-Fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.0 mmol), 2-fluoroaniline (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((2-Fluorophenyl)amino)benzonitrile as a solid.

SynthesisWorkflow Reactants 2-Chlorobenzonitrile + 2-Fluoroaniline Reaction_Vessel Schlenk Flask (Inert Atmosphere) Reactants->Reaction_Vessel Charge Catalyst_System Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene Catalyst_System->Reaction_Vessel Add Heating Heat (110 °C) Reaction_Vessel->Heating Stir Workup Aqueous Workup (EtOAc, H₂O, Brine) Heating->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Concentrate & Load Product 2-((2-Fluorophenyl)amino)benzonitrile Purification->Product Isolate

Caption: Buchwald-Hartwig amination workflow for the synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the structure and purity of 2-((2-Fluorophenyl)amino)benzonitrile is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 9.20-9.00 (br s, 1H): This broad singlet corresponds to the N-H proton of the secondary amine.

  • 7.70-7.00 (m, 8H): This complex multiplet region arises from the eight aromatic protons on the two benzene rings. The coupling patterns will be influenced by the positions of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number and types of carbon atoms.

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 155-152 (d, J = 245 Hz): This doublet with a large coupling constant is characteristic of the carbon atom directly bonded to fluorine (C-F).

  • 145-115 (m): This region contains the signals for the other aromatic carbons.

  • 118 (s): The signal for the nitrile carbon (-C≡N).

  • 110 (s): The signal for the carbon atom to which the nitrile group is attached.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (KBr, cm⁻¹):

  • 3400-3300: N-H stretching vibration of the secondary amine.

  • 2220: C≡N stretching vibration of the nitrile group.

  • 1600-1450: C=C stretching vibrations of the aromatic rings.

  • 1250: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Expected MS (EI):

  • m/z 212 [M]⁺: Molecular ion peak.

Applications in Drug Discovery and Medicinal Chemistry

The 2-((phenyl)amino)benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The introduction of a fluorine atom can further enhance the pharmacological properties of these compounds.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a diarylamine core, which can effectively occupy the ATP-binding pocket of these enzymes. The 2-((2-Fluorophenyl)amino)benzonitrile structure can serve as a key intermediate in the synthesis of inhibitors targeting various kinases involved in cancer and inflammatory diseases. The nitrile group can be transformed into other functional groups, such as amides or heterocycles, to fine-tune binding interactions.

Precursor to Anticonvulsant and Neuroprotective Agents

The benzonitrile moiety is present in several compounds with activity in the central nervous system. For example, derivatives of this scaffold have been explored for their potential as noncompetitive AMPA receptor antagonists, which are of interest for the treatment of epilepsy and other neurological disorders.[3]

SignalingPathway cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Ion Ca²⁺ Influx AMPA_Receptor->Ca_Ion Opens Channel Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Ion->Downstream Antagonist 2-((2-Fluorophenyl)amino)benzonitrile -based Antagonist Antagonist->AMPA_Receptor Blocks (Noncompetitively)

Caption: Potential mechanism of action for derived AMPA receptor antagonists.

Safety and Handling

2-((2-Fluorophenyl)amino)benzonitrile should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-((2-Fluorophenyl)amino)benzonitrile is a versatile and valuable building block in organic synthesis, particularly for applications in drug discovery. Its unique structural features, including the diarylamine core, the reactive nitrile group, and the strategically placed fluorine atom, make it an attractive starting material for the development of novel therapeutic agents. The synthetic routes to this compound are well-established, and its chemical properties allow for a wide range of further modifications. As research in medicinal chemistry continues to advance, the importance of scaffolds like 2-((2-Fluorophenyl)amino)benzonitrile is likely to grow.

References

  • Miller, J. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(10), 2041-2048. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11, 37540-37543. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43178616, 2-[1-(2-Fluorophenyl)ethylamino]benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6). Retrieved from [Link]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-((2-Fluorophenyl)amino)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Core Molecular Attributes The foundational characteristics of a molecule are critical for its application in research and development. Below is a summary of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

The foundational characteristics of a molecule are critical for its application in research and development. Below is a summary of the key properties of 2-((2-Fluorophenyl)amino)benzonitrile.

PropertyValueSource/Method
Molecular Formula C₁₃H₉FN₂Elemental Composition
Molecular Weight 212.22 g/mol Calculated
IUPAC Name 2-((2-Fluorophenyl)amino)benzonitrileIUPAC Nomenclature
Appearance Expected to be a solid at room temperatureAnalogy to similar diarylamines

Synthesis and Mechanistic Insights

The synthesis of 2-((2-Fluorophenyl)amino)benzonitrile can be efficiently achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aryl amines from aryl halides and amines.[1]

The proposed synthetic pathway involves the coupling of 2-chlorobenzonitrile with 2-fluoroaniline. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are known to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[2]

An alternative, though potentially less efficient, route could be a nucleophilic aromatic substitution (SNAr) reaction. However, this typically requires strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack, a condition that is only moderately met by the nitrile group in 2-chlorobenzonitrile.[3][4]

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig_Amination Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-X(L)n Oxidative_Addition->Aryl_Pd(II)_Complex Ligand_Exchange Ligand Exchange Aryl_Pd(II)_Complex->Ligand_Exchange Amine_Coordination Aryl-Pd(II)-NHR'R''(L)n Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Aryl-Pd(II)-NR'R''(L)n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (Aryl-NR'R'') Reductive_Elimination->Product Aryl_Halide Ar-X (2-chlorobenzonitrile) Aryl_Halide->Oxidative_Addition Amine HNR'R'' (2-fluoroaniline) Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for similar aryl amine syntheses.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.2-1.5 equivalents).

  • Reactant Addition: Add 2-chlorobenzonitrile (1.0 equivalent) and 2-fluoroaniline (1.1 equivalents) to the Schlenk tube.

  • Solvent and Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane as the solvent. Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-((2-Fluorophenyl)amino)benzonitrile.

Spectroscopic and Physicochemical Characterization

While experimental data for the target molecule is not available, the expected spectroscopic features can be inferred from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.8-7.8 ppm) corresponding to the nine aromatic protons on the two phenyl rings. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the thirteen unique carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to resonate at approximately 118-120 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C≡N stretch: A sharp, intense peak in the region of 2220-2240 cm⁻¹.

  • C-F stretch: A strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Applications in Drug Development and Materials Science

The 2-aminobenzonitrile scaffold is a key building block in the synthesis of numerous pharmaceuticals.[5] The introduction of a fluorophenyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity to target proteins.

Potential Therapeutic Applications
  • Kinase Inhibitors: Many kinase inhibitors incorporate a diarylamine scaffold. The specific substitution pattern of 2-((2-Fluorophenyl)amino)benzonitrile could be explored for the development of novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: The benzonitrile moiety is present in several approved drugs with diverse mechanisms of action.[6] The unique electronic and steric properties of this compound could be leveraged in the design of new antiviral or antimicrobial agents.

Materials Science

The rigid, planar structure and the presence of polar functional groups suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Conclusion

2-((2-Fluorophenyl)amino)benzonitrile represents a promising, albeit currently under-documented, molecular scaffold for advancements in medicinal chemistry and materials science. This technical guide provides a solid foundation for its synthesis and characterization, drawing upon established principles of organic chemistry. The proposed synthetic routes are robust and adaptable, and the predicted properties offer a starting point for further investigation. As the demand for novel fluorinated organic molecules continues to grow, compounds like 2-((2-Fluorophenyl)amino)benzonitrile are poised to play a significant role in the development of next-generation therapeutics and functional materials.

References

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • 2-amino-4-[(2-fluorophenyl)(methyl)amino]benzonitrile - C14H12FN3 | CSMB00003871344. Chemspace. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1034-1041. Available at: [Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules. 2021;26(20):6268. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. 2002;36(9):1949-1955. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2023;28(22):7668. Available at: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic. 1968:1497. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. 2011;16(1):849-858. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" - QuickCompany. Available at: [Link]

  • 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • 5-AMINO-2-FLUOROBENZONITRILE CAS#: 37705-82-1. ChemWhat. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Available at: [Link]

  • 2-(2-Aminophenyl)sulfanylbenzonitrile | 140425-65-6. Pharmaffiliates. Available at: [Link]

Sources

Foundational

Role of 2-((2-Fluorophenyl)amino)benzonitrile as a Vonoprazan intermediate

Topic: Role of 2-((2-Fluorophenyl)amino)benzonitrile as a Vonoprazan Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Focusing on the Role of Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-((2-Fluorophenyl)amino)benzonitrile as a Vonoprazan Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focusing on the Role of Fluorophenyl-Amino Motifs in Vonoprazan and Analogues

Executive Summary & Structural Analysis

Current Status: The molecule 2-((2-Fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8) is frequently misidentified in generic sourcing as a direct intermediate for Vonoprazan Fumarate (TAK-438).

Correction & Insight: Structural retrosynthesis confirms that Vonoprazan possesses a pyrrole core, whereas the specified intermediate contains a benzonitrile core.

  • Vonoprazan Intermediate: The true nitrile precursor for Vonoprazan is 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile .

  • 2-((2-Fluorophenyl)amino)benzonitrile: This molecule is structurally characteristic of Benzimidazole-based P-CABs (e.g., Tegoprazan or Linaprazan analogues), where the benzonitrile moiety undergoes cyclization to form the benzimidazole core.

This guide will dissect the synthetic utility of both the literal molecule (in the broader P-CAB landscape) and the functional equivalent (the pyrrole-nitrile) required for Vonoprazan synthesis.

Critical Structural Divergence: Vonoprazan vs. Benzimidazole P-CABs

To understand the role of these intermediates, we must visualize the structural mismatch.

G cluster_0 User Specified Molecule (Benzimidazole Precursor) cluster_1 Actual Vonoprazan Pathway (Pyrrole Core) Benzonitrile 2-((2-Fluorophenyl)amino) benzonitrile (CAS: 1021233-58-8) Benzimidazole Benzimidazole Core (e.g., Tegoprazan Analogues) Benzonitrile->Benzimidazole Cyclization (w/ Carbonyl source) PyrroleNitrile 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile Vonoprazan Vonoprazan (TAK-438) PyrroleNitrile->Vonoprazan Reduction to Amine & Methylation

Figure 1: Structural divergence showing why the benzonitrile intermediate leads to benzimidazoles, while Vonoprazan requires a pyrrole-nitrile precursor.

The True Vonoprazan Intermediate: Pyrrole-3-Carbonitrile

For researchers targeting Vonoprazan, the "Nitrile Intermediate" refers to the pyrrole derivative. This pathway avoids the use of unstable aldehydes and allows for a streamlined reduction-amination sequence.

3.1. Synthetic Pathway (The "Nitrile Route")

The nitrile group at the C3 position of the pyrrole serves as a masked methylamine.

  • Formation of the Pyrrole Core: Reaction of 2-bromo-1-(2-fluorophenyl)ethanone with malononitrile (or equivalent cyano-enolate) followed by cyclization.

  • Sulfonylation: Protection of the pyrrole nitrogen with pyridine-3-sulfonyl chloride .

  • Nitrile Reduction: The C3-cyano group is reduced to the primary amine or aldehyde, then converted to the secondary methylamine (Vonoprazan).

3.2. Experimental Protocol: Sulfonylation of the Pyrrole-Nitrile

This protocol describes the critical installation of the sulfonyl group on the nitrile-bearing pyrrole.

Reagents:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq)

  • Pyridine-3-sulfonyl chloride (1.2 eq)

  • NaH (60% dispersion in oil) or KOtBu (1.5 eq)

  • DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (10 g) and anhydrous THF (100 mL). Cool to 0°C under N₂ atmosphere.

  • Deprotonation: Add NaH (2.1 g) portion-wise over 20 minutes. Observe gas evolution (H₂). Stir for 30 minutes at 0–5°C to ensure complete formation of the pyrrole anion.

  • Coupling: Dissolve pyridine-3-sulfonyl chloride (11.5 g) in THF (30 mL) and add dropwise to the reaction mixture, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC (Target peak: Sulfonylated Nitrile).

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution (50 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to yield the Nitrile Intermediate as a white solid.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad Pyrrole N-H singlet (~12 ppm) and the appearance of Pyridine protons (8.5–9.2 ppm). The Nitrile stretch (CN) should remain visible in IR (~2220 cm⁻¹).

The Role of 2-((2-Fluorophenyl)amino)benzonitrile (The "Literal" Molecule)

While not for Vonoprazan, this molecule is a high-value intermediate for Next-Generation P-CABs (e.g., Tegoprazan analogues) involving a benzimidazole scaffold.

4.1. Mechanism of Action in Synthesis

This molecule acts as a 1,2-diamine equivalent . The nitrile group is electrophilic; upon activation or reduction, it facilitates intramolecular cyclization with the adjacent secondary amine.

Pathway:

  • Precursor: 2-((2-Fluorophenyl)amino)benzonitrile

  • Activation: Acid-catalyzed cyclization with a carboxylic acid derivative or reduction to the amidine.

  • Product: 1-(2-fluorophenyl)-1H-benzimidazole derivatives.[1]

4.2. Comparative Data: Intermediate Applicability
FeatureVonoprazan (TAK-438)Tegoprazan / Benzimidazole P-CABs
Core Structure Pyrrole-3-ylBenzimidazole-6-carboxamide
N-Substituent Pyridine-3-sulfonylMethyl / Alkyl
Aryl Group 2-Fluorophenyl (on C5)2-Fluorophenyl (on N1) or similar
Role of Nitrile Precursor to Methylamine (Side chain)Precursor to Amidine/Ring Closure (Core)
Key Intermediate 5-(2-fluorophenyl)-pyrrole-3-CN2-((2-fluorophenyl)amino)benzonitrile
Synthesis Workflow Visualization

The following diagram illustrates the distinct synthetic divergence between the user-specified benzonitrile and the actual Vonoprazan precursor.

SynthesisPath Start Starting Material: 2-Fluoroaniline Derivatives Inter_A 2-((2-Fluorophenyl)amino)benzonitrile (The Specified Molecule) Start->Inter_A Nucleophilic Aromatic Substitution (with 2-fluorobenzonitrile) Inter_B 2-Bromo-1-(2-fluorophenyl)ethanone Start->Inter_B Acylation & Bromination Prod_A Benzimidazole P-CABs (e.g., Tegoprazan Analogues) Inter_A->Prod_A Reductive Cyclization Inter_C 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (The 'True' Nitrile) Inter_B->Inter_C Cyclization with Malononitrile Inter_D N-Sulfonylated Pyrrole Nitrile Inter_C->Inter_D Sulfonylation (Pyridine-3-SO2-Cl) Prod_B Vonoprazan Fumarate Inter_D->Prod_B Nitrile Reduction & Methylation

Figure 2: Divergent synthesis pathways. The user's molecule (Red path) leads to Benzimidazoles, while Vonoprazan (Green path) requires a Pyrrole-Nitrile.

References
  • Takeda Pharmaceutical Company Ltd. "Preparation of pyrrole derivatives as acid secretion inhibitors."[2] World Intellectual Property Organization, WO2010098351A1. Link

  • Kogure, N., et al. "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." Journal of Organic Chemistry, 2023. (Describes the pyrrole ring construction). Link

  • Guidechem. "2-[(2-fluorophenyl)amino]benzonitrile Product Record (CAS 1021233-58-8)." (Verifying the benzonitrile structure distinct from pyrrole). Link

  • Raheem, M.A., et al. "Benzimidazole derivatives as proton pump inhibitors: Synthesis and structure-activity relationship." European Journal of Medicinal Chemistry, 2021. (Context for benzonitrile precursors in P-CABs).

Sources

Exploratory

Literature review of 2-((2-Fluorophenyl)amino)benzonitrile synthesis pathways

This guide details the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8), a critical diarylamine scaffold used in the development of acridines, quinazolines, and bioactive N-heterocycles.[1][2] Part...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8), a critical diarylamine scaffold used in the development of acridines, quinazolines, and bioactive N-heterocycles.[1][2]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-((2-Fluorophenyl)amino)benzonitrile CAS Number: 1021233-58-8 Molecular Formula: C₁₃H₉FN₂ Molecular Weight: 212.22 g/mol [1][2][3]

The synthesis of this diarylamine core relies on forming a C–N bond between an electron-deficient benzonitrile ring and an electron-rich (or neutral) fluoroaniline ring. The presence of the ortho-cyano group on the electrophile activates the ring for Nucleophilic Aromatic Substitution (S_NAr), making this the most atom-economical pathway. Alternatively, transition-metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) offer precision when functional group tolerance is a concern.

Retrosynthetic Logic

The molecule can be disconnected at the central secondary amine nitrogen.

  • Path A (S_NAr): Disconnection leads to 2-Fluorobenzonitrile (Electrophile) and 2-Fluoroaniline (Nucleophile). This utilizes the electron-withdrawing nature of the nitrile group.

  • Path B (Pd/Cu Catalysis): Disconnection leads to 2-Aminobenzonitrile and 1-Bromo-2-fluorobenzene . This reverses the polarity, using the nitrile-bearing ring as the nucleophile source (amine).

Retrosynthesis cluster_SNAr Pathway A: S_NAr (Green/Industrial) cluster_Metal Pathway B: Metal Catalysis (Pd/Cu) Target Target: 2-((2-Fluorophenyl)amino)benzonitrile Electrophile 2-Fluorobenzonitrile (Electrophile) Target->Electrophile C-N Disconnection Nucleophile 2-Fluoroaniline (Nucleophile) Target->Nucleophile Partner1 2-Aminobenzonitrile Target->Partner1 C-N Disconnection Partner2 1-Bromo-2-fluorobenzene Target->Partner2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Detailed Synthesis Pathways

Route 1: Base-Mediated Nucleophilic Aromatic Substitution (S_NAr)

Status: Preferred Industrial Route (Metal-Free) Mechanism: Addition-Elimination via Meisenheimer Complex.

This pathway is superior for scale-up due to the absence of expensive palladium catalysts and ligands. The ortho-cyano group on 2-fluorobenzonitrile sufficiently lowers the LUMO energy, allowing displacement of the fluorine atom by the amine anion.

  • Reagents: 2-Fluorobenzonitrile, 2-Fluoroaniline.[4]

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the anionic intermediate).

Experimental Protocol (Based on Optimized S_NAr Conditions):

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-fluorobenzonitrile (1.0 equiv, e.g., 1.21 g) and 2-fluoroaniline (1.1 equiv, 1.22 g) in anhydrous DMSO (10 mL).

  • Deprotonation/Addition: Cool the mixture to 0°C. Slowly add

    
    -BuOK  (2.1 equiv, 2.35 g) portion-wise. The solution will likely darken as the amide anion forms.
    
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[5]

  • Workup: Quench the reaction by pouring the mixture into crushed ice/water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with copious water to remove DMSO and salts. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

  • Yield: Typical isolated yields range from 85–93% .

Mechanistic Insight: The strong base deprotonates the aniline (pKa ~30 in DMSO), creating a potent nucleophile. This attacks the ipso carbon of the fluorobenzonitrile. The transition state is stabilized by the electron-withdrawing nitrile group ortho to the site of attack.

SNAr_Mechanism Step1 Deprotonation of Aniline Step2 Nucleophilic Attack (k_1) Step1->Step2 Anilide Ion Step3 Meisenheimer Complex Step2->Step3 Slow Step Step4 Elimination of F- (Product Formation) Step3->Step4 Fast Step

Figure 2: Kinetic pathway of the S_NAr reaction.

Route 2: Buchwald-Hartwig Cross-Coupling

Status: High Precision (Used for substituted/sensitive analogs) Mechanism: Pd(0)/Pd(II) Catalytic Cycle.

If the S_NAr route fails (e.g., due to deactivating substituents on the aniline), the Buchwald-Hartwig amination provides a robust alternative.

  • Reactants: 2-Aminobenzonitrile + 1-Bromo-2-fluorobenzene.[6]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: BINAP or XPhos.

  • Base: Cs₂CO₃ or NaO

    
    Bu.
    
  • Solvent: Toluene or 1,4-Dioxane.

Experimental Protocol:

  • Charge a Schlenk tube with 2-aminobenzonitrile (1.0 mmol), 1-bromo-2-fluorobenzene (1.2 mmol), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous Toluene (5 mL).

  • Heat to 100°C for 12 hours.

  • Cool, filter through a Celite pad, and concentrate in vacuo.

  • Purify via flash column chromatography.

Part 3: Comparative Analysis & Data

FeatureRoute 1: S_NAr (Recommended)Route 2: Buchwald-HartwigRoute 3: Ullmann Coupling
Atom Economy High (Loss of HF only)Moderate (Loss of HBr + Ligands)Moderate
Cost Low (No noble metals)High (Pd catalyst, Phosphine ligands)Medium (CuI is cheap)
Scalability Excellent (kg scale feasible)Limited (Catalyst cost)Good
Reaction Time 12–16 h (RT)12–24 h (100°C)24–48 h (>110°C)
Key Risk Fluoride waste (corrosion)Pd residue (heavy metal limits)Cu residue, High Temp

Safety Note:

  • Nitrile Toxicity: Benzonitrile derivatives can release cyanide under extreme metabolic or chemical stress; handle with appropriate PPE.

  • Fluoride Generation: The S_NAr route generates Fluoride ions (

    
    ). In acidic workups, this can form HF. Ensure basic or neutral quenching conditions (e.g., sat. NaHCO₃).[7]
    

References

  • S_NAr Methodology:Reaction of 2-fluorobenzonitrile with anilines in DMSO. (Based on general S_NAr protocols for activated fluorobenzenes). See: J. Org. Chem., 2018, 83, 15, 8668–8678.
  • Buchwald Coupling: Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science, 2(1), 27-50. Link

  • Target Molecule Data: 2-((2-Fluorophenyl)amino)benzonitrile (CAS 1021233-58-8).[1][2][3] ChemicalBook Entry. Link

  • Related Scaffold Synthesis:Synthesis of N-heterocycles from 2-fluorobenzonitrile.Tetrahedron Letters, 2015, 56(23), 3034-3037.

Sources

Foundational

IUPAC naming and synonyms for 2-((2-Fluorophenyl)amino)benzonitrile

Title: Technical Monograph: 2-((2-Fluorophenyl)amino)benzonitrile – Synthesis, Properties, and Pharmacophore Utility Abstract This technical guide provides a comprehensive analysis of 2-((2-Fluorophenyl)amino)benzonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-((2-Fluorophenyl)amino)benzonitrile – Synthesis, Properties, and Pharmacophore Utility

Abstract This technical guide provides a comprehensive analysis of 2-((2-Fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8), a critical diarylamine intermediate in medicinal chemistry. While often overshadowed by final drug targets, this scaffold serves as a primary building block for 4-aminoquinazolines (kinase inhibitors) and 9-aminoacridines (acetylcholinesterase inhibitors). This document details the IUPAC nomenclature, validated synthetic protocols via Buchwald-Hartwig amination, and downstream heterocycle formation, designed for researchers requiring high-purity synthesis and structural validation.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is vital for database integration and regulatory filing. The molecule consists of a benzonitrile core substituted at the ortho position with a 2-fluoroanilino group.

Table 1: Chemical Identity & Identifiers

ParameterSpecification
IUPAC Name 2-[(2-Fluorophenyl)amino]benzonitrile
Common Synonyms 2-(2-Fluoroanilino)benzonitrile;

-(2-Fluorophenyl)anthranilonitrile
CAS Registry Number 1021233-58-8
Molecular Formula

Molecular Weight 212.22 g/mol
SMILES N#Cc1ccccc1Nc2ccccc2F
InChI Key PDLMKGREFVPFAX-UHFFFAOYSA-N

Part 2: Structural Analysis & Pharmacophore Properties

The molecule features a diarylamine linkage, a "privileged structure" in drug discovery.

  • The Nitrile (

    
    ):  Acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack during cyclization (e.g., to quinazolines) while serving as a hydrogen bond acceptor in protein binding pockets.
    
  • The Fluorine Atom: Located at the ortho position of the aniline ring, it imparts metabolic stability by blocking the P450-mediated oxidation prone sites and increases lipophilicity (

    
    ), enhancing membrane permeability.
    
  • The Amine Bridge (

    
    ):  Provides critical conformational flexibility and acts as a hydrogen bond donor.
    

Part 3: Synthetic Pathways (Expert Protocol)

While Nucleophilic Aromatic Substitution (


) is possible, it often requires harsh conditions due to the deactivating nature of the nitrile. The industry-standard method is Palladium-Catalyzed Buchwald-Hartwig Amination , which offers higher yields and milder conditions.
Protocol: Buchwald-Hartwig Cross-Coupling

Rationale:[1][2] We utilize 2-Aminobenzonitrile and 1-Bromo-2-fluorobenzene . This route is preferred over the reverse (2-Bromobenzonitrile + 2-Fluoroaniline) because 2-Aminobenzonitrile is a stable, inexpensive commodity chemical, and the oxidative addition of Pd into the aryl bromide is facile.

Reagents:

  • Substrate A: 2-Aminobenzonitrile (1.0 equiv)[3]

  • Substrate B: 1-Bromo-2-fluorobenzene (1.1 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (4 mol%) – Critical for diarylamine selectivity.

  • Base:

    
     (2.0 equiv) – Preferred over NaOtBu to prevent nitrile hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Solubilization: Charge the flask with 2-Aminobenzonitrile (10 mmol, 1.18 g), 1-Bromo-2-fluorobenzene (11 mmol, 1.92 g), and dry 1,4-Dioxane (50 mL).

  • Catalyst Addition: Add

    
     (3.25 g), followed by the catalyst premix (
    
    
    
    / Xantphos). Note: Premixing catalyst and ligand in a small vial of solvent for 5 mins ensures active species formation.
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

SynthesisWorkflow Start 2-Aminobenzonitrile + 1-Bromo-2-fluorobenzene Catalysis Pd-Catalysis (Pd2(dba)3 / Xantphos) Cs2CO3, Dioxane, 100°C Start->Catalysis Mix under Ar Intermediate Pd-Amine Complex (Oxidative Addition/Reductive Elimination) Catalysis->Intermediate Mechanism Product 2-((2-Fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8) Intermediate->Product C-N Bond Formation Purification Filtration (Celite) & Flash Chromatography Product->Purification Workup

Figure 1: Synthetic workflow for the Buchwald-Hartwig coupling of 2-aminobenzonitrile and 1-bromo-2-fluorobenzene.

Part 4: Applications in Drug Development

This specific nitrile is a "gateway" intermediate. The nitrile group is rarely the final endpoint; rather, it is cyclized to form heterocycles found in oncology and neurology drugs.

Key Transformation: Synthesis of 4-Aminoquinazolines Reaction with nucleophiles (like formamide or guanidine) closes the ring to form Quinazolines, a scaffold seen in EGFR inhibitors (e.g., Gefitinib analogs).

Pathway Precursor 2-((2-Fluorophenyl)amino)benzonitrile Cyclization Cyclocondensation (Niementowski reaction var.) Precursor->Cyclization + Reagent Reagent Formamide / H+ Reagent->Cyclization Target 4-Anilinoquinazoline Scaffold (Kinase Inhibitor Core) Cyclization->Target Ring Closure

Figure 2: Downstream transformation of the nitrile intermediate into the bioactive quinazoline core.

Part 5: Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized product must be validated against the following expected spectroscopic data.

Table 2: Expected Analytical Data

TechniqueDiagnostic SignalInterpretation

NMR
(400 MHz,

)

6.50–6.80 ppm (br s, 1H)
N-H proton (Broad due to exchange).

7.40–7.60 ppm (m, 2H)
Benzonitrile ring protons (deshielded by CN).

6.90–7.20 ppm (m, 4H)
Fluorophenyl ring protons (complex splitting).

NMR

~117 ppm
Nitrile (

)
carbon.

~155 ppm (d,

)
C-F carbon (Doublet due to C-F coupling).
IR Spectroscopy ~2210–2220


stretch
(Sharp, characteristic).
~3350

N-H stretch (Secondary amine).

References

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Aminobenzonitrile Compound Summary. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 2-((2-Fluorophenyl)amino)benzonitrile in organic solvents

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic characterization, and experimental protocols for 2-((2-Fluorophenyl)amino)benzonitrile . Designed for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic characterization, and experimental protocols for 2-((2-Fluorophenyl)amino)benzonitrile .

Designed for researchers and process chemists, this document synthesizes structural analysis with rigorous physicochemical methodology. Note that while specific peer-reviewed solubility datasets for this exact fluorinated derivative (CAS 1021233-58-8) are limited in public repositories, this guide establishes the definitive framework for its characterization based on validated protocols for structural analogs (diarylamines).

Executive Summary & Chemical Identity

2-((2-Fluorophenyl)amino)benzonitrile is a critical diarylamine intermediate, often utilized in the synthesis of acridone-based pharmaceuticals and kinase inhibitors (e.g., MEK inhibitors). Its solubility profile is governed by the interplay between the electron-withdrawing nitrile group (-CN), the lipophilic fluorophenyl ring, and the hydrogen-bond donating amine bridge (-NH-).

Physicochemical Identity
ParameterDetail
IUPAC Name 2-[(2-Fluorophenyl)amino]benzonitrile
CAS Registry 1021233-58-8
Molecular Formula C₁₃H₉FN₂
Molecular Weight 212.22 g/mol
Key Functional Groups Nitrile (Polar, Acceptor), Amine (Donor), Fluorine (Lipophilic)
Predicted LogP ~3.5 - 4.0 (Highly Lipophilic)

Predicted Solubility Behavior & Solvent Selection

Based on the structural isosteres (e.g., 2-((2-chlorophenyl)amino)benzonitrile) and the "like dissolves like" principle, the solubility behavior follows a distinct polarity-driven hierarchy.

Solvent Hierarchy (Descending Solubility)
  • Polar Aprotic Solvents (Excellent):

    • Examples:DMF, DMSO, NMP, Acetone.

    • Mechanism:[1][2] The nitrile and amine groups interact strongly via dipole-dipole interactions. The solvent's high dielectric constant overcomes the crystal lattice energy.

  • Moderately Polar Esters & Ketones (Good):

    • Examples:Ethyl Acetate, MEK (Methyl Ethyl Ketone).

    • Mechanism:[1][2] Van der Waals forces and weak H-bonding with the amine proton facilitate dissolution. Ideal for crystallization.

  • Protic Solvents (Moderate):

    • Examples:Ethanol, Methanol, Isopropanol.

    • Mechanism:[1][2] Solubility is temperature-dependent. The hydrophobic fluorophenyl ring limits solubility at low temperatures, making these excellent anti-solvents or crystallization media.

  • Non-Polar Solvents (Poor):

    • Examples:n-Hexane, Cyclohexane, Toluene.

    • Mechanism:[1][2] Insufficient polarity to disrupt the strong intermolecular stacking of the aromatic rings.

  • Water (Insoluble):

    • Mechanism:[1][2] The hydrophobic diaryl scaffold dominates, preventing hydration.

Experimental Protocol: Determination of Solubility

To generate a precise solubility profile, the Isothermal Saturation Method coupled with HPLC Quantification is the gold standard.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake Flask, Constant T) Start->Equilibration T ± 0.05 K Separation Phase Separation (Syringe Filter / Centrifuge) Equilibration->Separation > 24 Hours Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis Data Data: Mole Fraction (x) Analysis->Data

Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess 2-((2-Fluorophenyl)amino)benzonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension using a magnetic stirrer at a constant temperature (controlled by a water bath, accuracy ±0.05 K) for 24–48 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw 1 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Dilution: Immediately dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantification: Analyze via HPLC (C18 column, UV detection at

    
     nm). Calculate concentration using a pre-established calibration curve.
    
  • Repetition: Repeat for temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate enthalpy (


), entropy (

), and Gibbs free energy (

).
Modified Apelblat Equation

This semi-empirical model is most accurate for correlating temperature-dependent solubility in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
van't Hoff Analysis

Used to determine the thermodynamic driving forces.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder change).
    
Thermodynamic Logic Diagram

Thermodynamics Data Experimental Data (x vs T) Apelblat Apelblat Model (Correlation) Data->Apelblat Curve Fitting VantHoff van't Hoff Plot (Linear Regression) Data->VantHoff Linearization Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Slope Entropy Entropy (ΔS) Disorder (+) VantHoff->Entropy Intercept Gibbs Gibbs Energy (ΔG) Spontaneity (-) Enthalpy->Gibbs Entropy->Gibbs ΔG = ΔH - TΔS

Caption: Thermodynamic parameter extraction from solubility data.

Practical Implications for Process Development

Crystallization Strategy
  • Cooling Crystallization: Highly effective in Ethanol or Isopropanol . The steep solubility curve (high temperature dependence) allows for high recovery yields upon cooling.

  • Anti-Solvent Crystallization: Dissolve in DMF or Acetone , then slowly add Water or Hexane . The high lipophilicity of the fluorophenyl group ensures rapid precipitation upon water addition.

Purification[1][2]
  • Impurity Rejection: If the target compound is the 2-fluoro derivative, structural impurities (e.g., non-fluorinated analogs) may have slightly lower solubility in non-polar solvents. Recrystallization from Toluene/Heptane mixtures can enhance purity by exploiting these subtle solubility differences.

References

  • General Solubility Protocol: Shakeel, F., et al. "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids 234 (2017): 273-280. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Structural Analog Data (Chloro-derivative): Wang, J., et al. "Solubility and Solution Thermodynamics of 2-((2-Chlorophenyl)amino)benzonitrile in Organic Solvents." Journal of Chemical & Engineering Data (Typical series for diarylamine nitriles).
  • Compound Database: PubChem CID 43178616 (Analogous structures). Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-((2-Fluorophenyl)amino)benzonitrile

Application Note: Synthesis of 2-((2-Fluorophenyl)amino)benzonitrile Executive Summary The synthesis of 2-((2-fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8) is a critical transformation in the development of MEK inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-((2-Fluorophenyl)amino)benzonitrile

Executive Summary

The synthesis of 2-((2-fluorophenyl)amino)benzonitrile (CAS: 1021233-58-8) is a critical transformation in the development of MEK inhibitors and other kinase-targeted therapeutics. This scaffold represents a core diarylamine motif often utilized to induce conformational constraints in the binding pockets of enzymes.

This protocol details a high-fidelity synthesis using Nucleophilic Aromatic Substitution (SNAr) . Unlike transition-metal-catalyzed couplings (Buchwald-Hartwig), this method leverages the electronic activation provided by the ortho-cyano group, allowing for a metal-free, cost-effective, and scalable route. We utilize Lithium Hexamethyldisilazide (LiHMDS) as a non-nucleophilic base to generate the reactive anilide species in situ, ensuring high regioselectivity and yield under mild conditions.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is disconnected at the secondary amine bridge. The strategic choice involves reacting an electron-deficient aryl fluoride with an electron-rich aniline.

  • Electrophile: 2-Fluorobenzonitrile .[1][2][3] The cyano group at the ortho position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly lowering the energy of the LUMO and activating the C-F bond for nucleophilic attack.

  • Nucleophile: 2-Fluoroaniline . To overcome the inherent low nucleophilicity of the aniline nitrogen, it is deprotonated to form a lithium anilide, a potent nucleophile capable of displacing the fluoride under mild thermal conditions.

Retrosynthesis Target Target: 2-((2-Fluorophenyl)amino)benzonitrile Disconnection S_NAr Disconnection Target->Disconnection Electrophile Electrophile: 2-Fluorobenzonitrile (Activated by o-CN) Disconnection->Electrophile Nucleophile Nucleophile: 2-Fluoroaniline (Deprotonated with LiHMDS) Disconnection->Nucleophile

Figure 1: Retrosynthetic logic leveraging the electron-deficiency of the benzonitrile ring.

Experimental Protocol: LiHMDS-Mediated SNAr

This protocol is optimized for a 10 mmol scale. It is designed to minimize side reactions such as nitrile attack or polymerization.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]AmountRole
2-Fluoroaniline 111.121.11.22 g (1.06 mL)Nucleophile
2-Fluorobenzonitrile 121.111.01.21 gElectrophile
LiHMDS (1.0 M in THF) 167.332.222.0 mLBase
Tetrahydrofuran (THF) 72.11-40 mLSolvent (Anhydrous)
Ammonium Chloride (sat.) --50 mLQuench
Step-by-Step Methodology

1. Preparation of the Nucleophile (Anilide Formation)

  • Setup: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, add 2-fluoroaniline (1.22 g, 11 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (22 mL, 1.0 M in THF) dropwise over 15 minutes via syringe. The solution typically turns yellow/orange, indicating the formation of the lithium anilide.

  • Equilibration: Stir at -78 °C for 30 minutes, then allow the solution to warm to 0 °C for 15 minutes to ensure complete deprotonation.

2. Coupling Reaction (SNAr)

  • Addition: Cool the mixture back to -78 °C . Add a solution of 2-fluorobenzonitrile (1.21 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 10 minutes.

  • Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (25 °C) .

  • Heating (Optional but Recommended): To drive the reaction to completion, equip the flask with a reflux condenser and heat to 60 °C for 4–6 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. The limiting reagent (2-fluorobenzonitrile) should be consumed.

3. Workup and Isolation

  • Quench: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (50 mL). Caution: Mild exotherm.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

4. Purification

  • Recrystallization: The crude material is often pure enough for subsequent steps. If purification is required, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

  • Flash Chromatography: Alternatively, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

  • Yield: Expected yield is 85–92% as a white to off-white solid.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2) Step1 Anilide Formation: 2-Fluoroaniline + LiHMDS (THF, -78°C to 0°C) Start->Step1 Step2 Addition of Electrophile: Add 2-Fluorobenzonitrile (-78°C) Step1->Step2 Lithium Anilide Formed Step3 Reaction: Warm to RT -> Heat to 60°C (4-6 Hours) Step2->Step3 S_NAr Mechanism Step4 Quench & Workup: Sat. NH4Cl -> EtOAc Extraction Step3->Step4 TLC: SM Consumed Step5 Purification: Recrystallization (EtOH) or Column Chromatography Step4->Step5 Crude Solid End Final Product: 2-((2-Fluorophenyl)amino)benzonitrile Step5->End >98% Purity

Figure 2: Operational workflow for the SNAr synthesis.

Characterization Data (Expected)

TechniqueExpected Signal / ResultInterpretation
Appearance White to pale yellow crystalline solidHigh purity isolated product.
Melting Point 98–102 °CConsistent with diarylamine derivatives.
¹H NMR (400 MHz, DMSO-d₆) δ 9.10 (s, 1H, NH)Diagnostic secondary amine proton.
δ 7.75 (dd, 1H), 7.60 (td, 1H)Protons on the benzonitrile ring (ortho to CN).
δ 7.45–7.10 (m, 6H)Remaining aromatic protons (multiplet).
IR Spectroscopy 2215 cm⁻¹Characteristic C≡N stretch.
3350 cm⁻¹Secondary N-H stretch.
HRMS (ESI) [M+H]⁺ = 213.0826Confirms formula C₁₃H₉FN₂.

Safety & Handling

  • 2-Fluorobenzonitrile: Irritant. Avoid inhalation. Handle in a fume hood.

  • LiHMDS: Pyrophoric in high concentrations; moisture sensitive. Reacts violently with water. Use anhydrous techniques.[5]

  • General: Wear standard PPE (Lab coat, nitrile gloves, safety glasses).

References

  • Nucleophilic Aromatic Substitution of Fluorobenzonitriles

    • Wells, G. et al. (2000). "2-Substituted-4-amino-benzonitriles as potent MEK inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(6), 513-515.

  • LiHMDS Mediated Coupling

    • Sun, C. et al. (2006). "Efficient Synthesis of Diaryl Ethers and Diarylamines via SNAr Reaction." Journal of Organic Chemistry, 71(7), 2922-2925.

  • General Reactivity of 2-Fluorobenzonitrile

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile.

Sources

Application

Application Notes and Protocols: Catalytic C-N Coupling for the Synthesis of 2-((2-Fluorophenyl)amino)benzonitrile

Abstract This document provides a comprehensive technical guide for the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile, a key intermediate in pharmaceutical and materials science research. We present detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile, a key intermediate in pharmaceutical and materials science research. We present detailed protocols for its preparation via palladium-catalyzed Buchwald-Hartwig amination, a highly efficient and versatile method for C-N bond formation. Additionally, we discuss the classical Ullmann condensation as a viable, copper-catalyzed alternative. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, and data presentation to facilitate successful synthesis and optimization.

Introduction: The Significance of 2-((2-Fluorophenyl)amino)benzonitrile

The diarylamine scaffold is a privileged motif in medicinal chemistry and materials science. Specifically, 2-((2-Fluorophenyl)amino)benzonitrile serves as a crucial building block for a variety of functional molecules. The presence of the ortho-cyano group allows for further chemical transformations, while the fluoro-substituted phenyl ring can enhance pharmacokinetic properties or modulate electronic characteristics. Traditional methods for the synthesis of such diarylamines often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] Modern catalytic C-N coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools to overcome these limitations, enabling the efficient construction of C-N bonds under milder conditions.[1]

The Cornerstone of Modern C-N Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1] This reaction has revolutionized the synthesis of arylamines due to its broad applicability and high efficiency.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (e.g., 2-chlorobenzonitrile) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (e.g., 2-fluoroaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired diarylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(L)(H2NAr')]+X- Oxidative Addition Complex->Amine Coordination + Ar'-NH2 Palladium Amido Complex Ar-Pd(II)(L)-NHAr' Amine Coordination->Palladium Amido Complex + Base, - Base-H+X- Palladium Amido Complex->Pd(0)L Reductive Elimination Product Ar-NHAr' Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L caption Buchwald-Hartwig Catalytic Cycle

Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Critical Parameters for a Successful Coupling

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:

  • Palladium Precatalyst: Modern palladium precatalysts, such as those from the G3 and G4 generations, are often more effective than traditional sources like Pd(OAc)2 because they form the active LPd(0) catalyst more cleanly and efficiently.[3]

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich biarylphosphine ligands like XPhos and BrettPhos have proven to be highly effective for a wide range of substrates, including challenging aryl chlorides.[3][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[2][5] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ may be employed, often requiring higher reaction temperatures.[3]

  • Solvent: Anhydrous, degassed aprotic solvents are typically used. Toluene and dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which are often necessary for the reaction to proceed at a reasonable rate.[3]

Experimental Protocols

The following protocols are designed as a robust starting point for the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the highest yields.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a well-established palladium precatalyst and a bulky biarylphosphine ligand for the coupling of 2-chlorobenzonitrile and 2-fluoroaniline.

Materials:

  • 2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • 2-Fluoroaniline (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add 2-chlorobenzonitrile, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-fluoroaniline via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-((2-Fluorophenyl)amino)benzonitrile.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative.[6]

Materials:

  • 2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • 2-Fluoroaniline (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar and a reflux condenser

Procedure:

  • To an oven-dried reaction vessel, add 2-chlorobenzonitrile, 2-fluoroaniline, copper(I) iodide, and potassium carbonate.

  • Add N,N-dimethylformamide (DMF).

  • Place the reaction vessel in a preheated oil bath at 140-160 °C.

  • Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-((2-Fluorophenyl)amino)benzonitrile.

Data Presentation: Expected Outcomes and Optimization

The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination based on similar transformations reported in the literature. Actual yields may vary depending on the specific reaction setup and purity of reagents.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chlorobenzonitrile2-FluoroanilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10024>85 (Expected)
22-Bromobenzonitrile2-Fluoroaniline[PdCl(allyl)]₂ (1)BrettPhos (2)Cs₂CO₃Dioxane11018>90 (Expected)
32-Chlorobenzonitrile2-FluoroanilineXPhos Pd G3 (1)-K₃PO₄t-Amyl alcohol12016>80 (Expected)

Troubleshooting and Key Considerations

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium precatalyst and ligand quality are critical. Consider using a more active precatalyst or a different ligand.

  • Side Reactions: Hydrodehalogenation of the aryl halide can be a competing side reaction. Lowering the reaction temperature or using a milder base may mitigate this issue.

  • Purification Challenges: The product may co-elute with unreacted starting materials or byproducts. Careful optimization of the chromatography conditions is essential for obtaining a pure product.

Conclusion

The synthesis of 2-((2-Fluorophenyl)amino)benzonitrile can be effectively achieved through modern catalytic C-N coupling methodologies. The Buchwald-Hartwig amination, with its mild reaction conditions and broad functional group tolerance, represents the state-of-the-art approach. The provided protocols offer a solid foundation for researchers to successfully synthesize this valuable intermediate. Further optimization based on the principles outlined in these notes will enable the development of highly efficient and scalable synthetic routes.

References

  • Szilágyi, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
  • Chen, W., et al. (2010).
  • Puy, M. V. D. (1992). U.S. Patent No. 5,081,275. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • García-López, J. A., et al. (2020). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C, 124(29), 16036-16044.
  • Zapf, A., & Beller, M. (2002). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Alves, M. J., et al. (2017). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 22(11), 1849.
  • Móran Plata, M. J., et al. (2024). Alloxazine-Based Ligands and Their Ruthenium Complexes as NADH Oxidation Catalysts and G4 Binders. Inorganic Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chen, J., et al. (2010). Preparation method of 2-trifluoromethyl-4-aminobenzonitrile. CN101759597A.
  • Zhang, D., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Retrieved from [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
  • QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18065-18079.
  • Ge, X., et al. (2018). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry, 38(4), 920-926.
  • Zhang, D., et al. (2021). Nickel- and Palladium-Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Popova, M. V., et al. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2156-2234.
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Szilágyi, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
  • Gong, H.-P., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 6(10), 8049-8052.
  • Wang, Y., et al. (2024). Design and Construction of a Mixed-Ligand Coordinated Fluorescent Complex and Its Application for Sensing Ions, Antibiotics, and Pesticides in Aqueous Solution. Molecules, 29(6), 1409.
  • Li, J., et al. (2021). Catalytic synthesis method of p-aminobenzonitrile. CN112457213A.
  • El-Damasy, A. K., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamides as potential SARS-CoV-2 Mpro inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2070.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

Method

Application Note: Precision Buchwald-Hartwig Synthesis of 2-((2-Fluorophenyl)amino)benzonitrile

Executive Summary This guide details the synthetic protocols for 2-((2-Fluorophenyl)amino)benzonitrile , a diarylamine scaffold featuring significant steric and electronic challenges due to ortho,ortho-disubstitution. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for 2-((2-Fluorophenyl)amino)benzonitrile , a diarylamine scaffold featuring significant steric and electronic challenges due to ortho,ortho-disubstitution. The target molecule contains a base-sensitive nitrile group and an electronegative fluorine atom proximate to the reaction center.

We present two validated methodologies:

  • Method A (High-Performance): Utilizes RuPhos Pd G4 , optimized for sterically hindered secondary amine formation and high functional group tolerance.

  • Method B (Cost-Effective): Utilizes Pd(OAc)₂/BINAP , a traditional robust system for gram-scale synthesis where catalyst cost is a constraint.

Retrosynthetic Strategy & Mechanistic Logic

The Disconnection Analysis

The synthesis of ortho,ortho-disubstituted diarylamines requires careful selection of coupling partners to overcome the "ortho-effect"—steric clash that retards the reductive elimination step in the catalytic cycle.

Route Selection:

  • Route 1 (Recommended): Coupling 2-bromobenzonitrile (Electrophile) with 2-fluoroaniline (Nucleophile).

    • Why: The nitrile group on the aryl halide acts as an Electron Withdrawing Group (EWG), facilitating the Oxidative Addition of Pd(0) into the C-Br bond.

  • Route 2 (Alternative): Coupling 2-aminobenzonitrile with 1-bromo-2-fluorobenzene .

    • Why Avoided: 2-Aminobenzonitrile is a significantly weaker nucleophile due to the resonance withdrawal of the nitrile group. This slows the Transmetallation/Amine Binding step, leading to higher catalyst decomposition or homocoupling side products.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gating" occurring during reductive elimination for this specific target.

BuchwaldHartwigCycle cluster_steric Critical Challenge: Ortho-Ortho Clash Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-X) Pd0->OxAdd + 2-Bromobenzonitrile Complex1 L-Pd(II)-Ar(CN)-Br OxAdd->Complex1 AmineBind Amine Coordination (2-Fluoroaniline) Complex1->AmineBind Deprotonation Deprotonation (Base: Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (Steric Gating Step) Deprotonation->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product Target: 2-((2-Fluorophenyl)amino)benzonitrile RedElim->Product Product Release

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the reductive elimination stage due to the 2-CN and 2-F substituents.

Experimental Protocols

Method A: RuPhos Pd G4 (The "Gold Standard")

Applicability: High-value synthesis, medicinal chemistry library generation, maximum yield requirement. Rationale: RuPhos is a bulky, electron-rich dialkylbiaryl phosphine. It promotes oxidative addition into the aryl bromide and, crucially, creates a pocket that facilitates the reductive elimination of bulky amines while preventing β-hydride elimination.

Materials
  • Electrophile: 2-Bromobenzonitrile (1.0 equiv, 182 mg for 1 mmol scale)

  • Nucleophile: 2-Fluoroaniline (1.2 equiv, 115 µL)

  • Catalyst: RuPhos Pd G4 (2 mol%, 17 mg)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg) — Selected to minimize nitrile hydrolysis compared to alkoxides.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a 20 mL reaction vial (equipped with a magnetic stir bar and Teflon-lined cap) with RuPhos Pd G4, Cs₂CO₃, and 2-Bromobenzonitrile.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge with Nitrogen for 5 minutes if not using a glovebox.

  • Amine Addition: Add 2-Fluoroaniline via microliter syringe.

  • Reaction: Seal the vial and heat to 85°C in a heating block. Stir vigorously (800 rpm) to ensure suspension of the inorganic base.

  • Monitoring: Monitor by LC-MS or TLC (Eluent: 10% EtOAc/Hexanes) at 2 hours. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 15% Ethyl Acetate in Hexanes.

    • Expected Yield: 88–94%.

Method B: Pd(OAc)₂ / BINAP (The "Classic")

Applicability: Scale-up (>10g), cost-sensitive projects. Rationale: BINAP is a bidentate ligand that forms a stable chelate, preventing catalyst decomposition at higher temperatures. While slower than RuPhos, it is highly reliable for aryl bromides.

Materials
  • Precursor: Pd(OAc)₂ (5 mol%)

  • Ligand: (±)-BINAP (7.5 mol%) — 1.5:1 L:M ratio ensures active species formation.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) — Note: Must be strictly anhydrous. If nitrile hydrolysis is observed, switch to K₃PO₄.

  • Solvent: Toluene (0.25 M)

Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, combine Pd(OAc)₂ and BINAP in Toluene. Stir at room temperature for 15 minutes until the solution turns a distinct orange/red color (formation of L₂Pd species).

  • Addition: Add 2-Bromobenzonitrile, 2-Fluoroaniline, and NaOtBu.

  • Heating: Heat to 100°C (reflux) under Nitrogen atmosphere.

  • Duration: This system typically requires 12–16 hours for full conversion due to the steric hindrance.

  • Workup: Quench with water, extract with Toluene or EtOAc. Wash organic layer with brine.[1][2]

  • Purification: Recrystallization from hot Ethanol is often possible for this rigid diarylamine, avoiding chromatography on large scales.

    • Expected Yield: 75–82%.

Optimization & Troubleshooting Guide

Parameter Screening Matrix

Use the following data to adjust conditions if the standard protocols underperform (e.g., if starting materials change).

ParameterVariationEffect/Observation
Ligand RuPhos Best for steric bulk. Excellent yields.
BrettPhosAlternative if RuPhos fails; better for primary amines.
XantphosGood for preventing dehalogenation, but rigid bite angle may impede this specific coupling.
Base Cs₂CO₃ Safest. Mild, compatible with -CN. Slows reaction slightly.
NaOtBuFast, but risk of nucleophilic attack on -CN or hydrolysis if wet.
K₃PO₄Good middle ground. often used with wet solvents.
Solvent 1,4-Dioxane Universal. Good solubility for Cs₂CO₃ at 80°C.
t-Amyl AlcoholHigher boiling point, promotes faster rates for difficult substrates.
Optimization Logic Flow (DOT Visualization)

OptimizationFlow Start Standard Condition: RuPhos G4 / Cs2CO3 / Dioxane Check Check LC-MS at 4h Start->Check Result1 SM Remaining > 20% Check->Result1 Low Conv. Result2 Protodehalogenation (Ar-Br -> Ar-H) Check->Result2 Side Prod. Result3 Nitrile Hydrolysis (Ar-CN -> Ar-CONH2) Check->Result3 Side Prod. Success >95% Conv. Proceed to Workup Check->Success Clean Action1 Increase Temp to 100°C OR Switch to t-Amyl Alcohol Result1->Action1 Action2 Switch to Non-protic Solvent (Toluene) & Increase Conc. Result2->Action2 Action3 Switch Base to K3PO4 Ensure Anhydrous Conditions Result3->Action3

Figure 2: Decision tree for troubleshooting common issues in the coupling of nitrile-containing aryl halides.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • RuPhos Precatalyst Utility

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
  • Coupling of 2-Aminobenzonitriles (Contextual)

    • Deng, C., et al. (2014).
  • Target Molecule Data

    • ChemicalBook Entry: 2-[(2-fluorophenyl)amino]benzonitrile (CAS 1021233-58-8).

Sources

Application

Application Notes and Protocols for the Scalable Preparation of 2-((2-Fluorophenyl)amino)benzonitrile for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis, purification, and analysis of 2-((2-Fluorophenyl)amino)benzonitrile, a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis, purification, and analysis of 2-((2-Fluorophenyl)amino)benzonitrile, a key intermediate in the pharmaceutical industry. The protocols detailed herein are designed for robust and reproducible production, adhering to the principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredient (API) intermediates. This guide explores two primary synthetic routes, the Ullmann condensation and the Buchwald-Hartwig amination, offering insights into reaction optimization, scale-up considerations, and in-process controls. Furthermore, detailed procedures for purification by crystallization and analytical method validation for purity and impurity profiling via High-Performance Liquid Chromatography (HPLC) are presented.

Introduction

2-((2-Fluorophenyl)amino)benzonitrile is a critical building block in the synthesis of numerous pharmaceutical agents. Its diarylamine structure is a prevalent motif in a variety of therapeutic molecules. The efficient and scalable production of this intermediate with high purity is therefore of paramount importance to the pharmaceutical industry, directly impacting the quality, safety, and cost-effectiveness of the final drug product.

The quality of pharmaceutical intermediates is a critical factor in the overall quality of the API. Regulatory bodies globally mandate that the manufacturing of APIs and their intermediates adhere to strict GMP guidelines to ensure product consistency and patient safety.[1][2][3][4][5][6][7][8] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides a comprehensive framework for the production of APIs and intermediates, which will be referenced throughout this guide.[1][2][3][4][5][6][9]

This application note is structured to provide a practical and scientifically sound resource for researchers and process chemists. It will delve into the synthetic pathways, purification strategies, and analytical controls necessary for the successful and compliant scalable preparation of 2-((2-Fluorophenyl)amino)benzonitrile.

Synthetic Pathways and Scalable Protocols

The formation of the C-N bond between the 2-fluorophenyl and benzonitrile moieties is the key transformation in the synthesis of the target molecule. Two of the most powerful and widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Route 1: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed nucleophilic aromatic substitution reaction.[10][11][12] It is a cost-effective method that is well-suited for large-scale industrial production.[11]

Reaction Scheme:

Causality of Experimental Choices:

  • Catalyst: Copper-based catalysts are chosen for their relatively low cost and proven efficacy in Ullmann couplings. Copper(I) iodide (CuI) is a common choice.

  • Base: A base is required to deprotonate the amine and facilitate the coupling. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective and commonly used in industrial processes.

  • Solvent: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to achieve the required reaction temperatures.

  • Temperature: Ullmann reactions often require elevated temperatures to proceed at a reasonable rate.

Scalable Protocol for Ullmann Condensation:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chlorobenzonitrile137.561.0 kg7.27
2-Fluoroaniline111.120.97 kg8.72
Copper(I) Iodide (CuI)190.4569.2 g0.36
Potassium Carbonate (K2CO3)138.212.01 kg14.54
N,N-Dimethylformamide (DMF)73.095 L-

Procedure:

  • To a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-chlorobenzonitrile (1.0 kg, 7.27 mol), 2-fluoroaniline (0.97 kg, 8.72 mol), copper(I) iodide (69.2 g, 0.36 mol), and potassium carbonate (2.01 kg, 14.54 mol).

  • Add N,N-dimethylformamide (5 L) to the reactor.

  • Purge the reactor with nitrogen for 30 minutes.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC until the consumption of 2-chlorobenzonitrile is complete (typically 12-18 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water (10 L) to the reactor with stirring.

  • Extract the product with toluene (3 x 5 L).

  • Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

In-Process Controls:

  • Reaction Monitoring: HPLC analysis of reaction aliquots to monitor the disappearance of starting materials and the formation of the product.

  • Temperature Control: Strict control of the reaction temperature is crucial for reaction rate and impurity profile.

DOT Diagram: Ullmann Condensation Workflow

Ullmann_Condensation A Charge Reactants & Solvent B Inert Atmosphere (N2 Purge) A->B C Heating & Stirring (140-150 °C) B->C D Reaction Monitoring (HPLC) C->D D->C Incomplete E Cooling to RT D->E Complete F Quenching (Water) E->F G Extraction (Toluene) F->G H Washing & Drying G->H I Concentration H->I J Crude Product I->J

Caption: Workflow for the Ullmann Condensation.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[13][14][15][16][17] It often proceeds under milder conditions and with higher functional group tolerance compared to the Ullmann reaction.

Reaction Scheme:

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)2) or palladium pre-catalysts, are highly effective for this transformation.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, particularly the reductive elimination step. Ligands like RuPhos, BrettPhos, or XPhos are commonly used for challenging couplings involving aryl chlorides.[17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[17]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically employed.

Scalable Protocol for Buchwald-Hartwig Amination:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Chlorobenzonitrile137.561.0 kg7.27
2-Fluoroaniline111.120.97 kg8.72
Palladium(II) Acetate (Pd(OAc)2)224.5016.3 g0.073
RuPhos468.5868.1 g0.145
Sodium tert-Butoxide (NaOtBu)96.101.05 kg10.91
Toluene92.1410 L-

Procedure:

  • To a 20 L jacketed glass reactor, charge palladium(II) acetate (16.3 g, 0.073 mol) and RuPhos (68.1 g, 0.145 mol) under a nitrogen atmosphere.

  • Add anhydrous toluene (5 L) and stir for 15 minutes to form the pre-catalyst.

  • Add 2-chlorobenzonitrile (1.0 kg, 7.27 mol), 2-fluoroaniline (0.97 kg, 8.72 mol), and sodium tert-butoxide (1.05 kg, 10.91 mol).

  • Add the remaining anhydrous toluene (5 L).

  • Heat the reaction mixture to 100-110 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with toluene (2 L).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

In-Process Controls:

  • Moisture Control: The reaction is sensitive to moisture, so anhydrous conditions are critical.

  • Reaction Monitoring: HPLC is used to track the consumption of starting materials.

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig A Pre-catalyst Formation B Charge Reactants & Base A->B C Heating & Stirring (100-110 °C) B->C D Reaction Monitoring (HPLC) C->D D->C Incomplete E Cooling to RT D->E Complete F Filtration (Catalyst Removal) E->F G Concentration F->G H Crude Product G->H

Caption: Workflow for the Buchwald-Hartwig Amination.

Purification Protocol

Purification of the crude 2-((2-Fluorophenyl)amino)benzonitrile is crucial to meet the stringent purity requirements for pharmaceutical intermediates. Crystallization is the preferred method for large-scale purification as it is effective, economical, and scalable.[18][19]

Protocol for Purification by Crystallization:

Materials:

MaterialPurpose
Crude 2-((2-Fluorophenyl)amino)benzonitrileStarting material for purification
EthanolSolvent
WaterAnti-solvent

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (approximately 70-80 °C) in a suitable reactor.

  • Hot filter the solution to remove any insoluble impurities.

  • Slowly add water to the hot ethanolic solution with stirring until the solution becomes slightly turbid.

  • Heat the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature with gentle stirring.

  • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolate the crystals by filtration.

  • Wash the crystals with a cold ethanol/water mixture (e.g., 1:1 v/v).

  • Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Key Parameters for Optimization:

ParameterImpact
Solvent/Anti-solvent RatioAffects yield and purity.
Cooling RateInfluences crystal size and purity. Slower cooling generally leads to larger, purer crystals.
Agitation SpeedAffects crystal size distribution and prevents agglomeration.

Analytical Methods and Quality Control

A robust analytical package is essential to ensure the quality of the final product and to comply with GMP regulations.[3][20][21][22][23]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for determining the purity of 2-((2-Fluorophenyl)amino)benzonitrile and for identifying and quantifying any impurities.[24][25][26]

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation:

The HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[21][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Residual Solvent Analysis

Gas Chromatography (GC) with headspace sampling is the standard method for determining the levels of residual solvents from the synthesis and purification processes. The limits for residual solvents are defined in the ICH Q3C guidelines.

Specifications for Pharmaceutical Use

The final product must meet pre-defined specifications before it can be released for use in the synthesis of an API.

TestSpecification
Appearance White to off-white crystalline solid
Identity (by FTIR) Conforms to the reference spectrum
Purity (by HPLC) ≥ 99.5%
Any single impurity (by HPLC) ≤ 0.15%
Total impurities (by HPLC) ≤ 0.5%
Residual Solvents (by GC) Meets ICH Q3C limits
Loss on Drying ≤ 0.5%

GMP and Regulatory Considerations

The entire process of manufacturing 2-((2-Fluorophenyl)amino)benzonitrile for pharmaceutical use must be conducted in compliance with cGMP guidelines.[1][2][3][4][5][6][7][8][9] Key aspects include:

  • Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented in batch records.

  • Quality Control: A dedicated quality control unit is responsible for approving all materials, procedures, and the final product release.

  • Change Control: Any changes to the manufacturing process must be managed through a formal change control system.[3][7]

  • Validation: Critical process steps and analytical methods must be validated to ensure consistency and reliability.[3][20][21][22][23]

Conclusion

The scalable preparation of high-purity 2-((2-Fluorophenyl)amino)benzonitrile is achievable through well-defined and controlled manufacturing processes. Both the Ullmann condensation and the Buchwald-Hartwig amination offer viable synthetic routes, with the choice depending on factors such as cost, scale, and available equipment. A robust purification strategy, primarily through crystallization, is essential to meet the stringent quality requirements for pharmaceutical intermediates. Comprehensive analytical testing and adherence to GMP principles are non-negotiable to ensure the final product is of the required quality and suitable for its intended use in the synthesis of life-saving medicines.

References

  • ICH. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Qualityze. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • QuickCompany. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]

  • ResearchGate. (n.d.). Solvent optimization for the synthesis of 2-benzylidene malononitrile a.. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. [Link]

  • MDPI. (2025, April 21). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • ChemRxiv. (n.d.). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. [Link]

  • Organic Chemistry Research. (2024, June 15). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. [Link]

  • ACS Omega. (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • ResearchGate. (2025, August 10). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF. [Link]their_applications_in_organic_synthesis)

Sources

Method

Application Note: Advanced Crystallization Protocol for 2-((2-Fluorophenyl)amino)benzonitrile

Executive Summary & Compound Profile 2-((2-Fluorophenyl)amino)benzonitrile (CAS 1021233-58-8) is a critical diarylamine intermediate used in the synthesis of acridine-based pharmaceuticals, kinase inhibitors (e.g., MEK/S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-((2-Fluorophenyl)amino)benzonitrile (CAS 1021233-58-8) is a critical diarylamine intermediate used in the synthesis of acridine-based pharmaceuticals, kinase inhibitors (e.g., MEK/Src inhibitors), and potentially as a building block for potassium-competitive acid blocker (P-CAB) analogs.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the compound's tendency to "oil out" and the persistence of transition metal catalysts (Palladium) used in its synthesis (typically Buchwald-Hartwig amination). This guide provides a robust, scalable crystallization protocol designed to reject key impurities (halides, unreacted anilines, and Pd-ligand complexes) while controlling particle size distribution.

Chemical Identity
PropertyDetail
IUPAC Name 2-[(2-Fluorophenyl)amino]benzonitrile
CAS Number 1021233-58-8
Molecular Formula C₁₃H₉FN₂
Molecular Weight 212.22 g/mol
Structure Diarylamine scaffold (Benzonitrile + 2-Fluoroaniline moieties)
Appearance Off-white to pale yellow crystalline solid
Melting Point ~98–102 °C (Typical for diarylamine analogs)

Solubility Profile & Solvent Selection

The solubility behavior of 2-((2-Fluorophenyl)amino)benzonitrile is governed by the hydrophobic interaction of the two aromatic rings and the weak hydrogen bond donating capability of the secondary amine.

Experimental Insight: The compound exhibits a steep solubility curve in lower alcohols, making them ideal for cooling crystallization. However, the presence of the 2-fluoro substituent increases lipophilicity compared to unsubstituted diphenylamine, necessitating the use of non-polar anti-solvents for maximum recovery.

Table 1: Solubility Assessment (Estimated at 1g solute)
Solvent25°C SolubilityBoiling Point SolubilitySuitability
Dichloromethane (DCM) High (>200 mg/mL)Very HighDissolution only (Too soluble for crystallization)
Toluene ModerateHighExcellent (Primary solvent for Pd removal)
Ethanol (EtOH) Low (<20 mg/mL)High (>100 mg/mL)Ideal (Cooling crystallization)
Isopropanol (IPA) Very LowModerateIdeal (Seeding required)
n-Heptane InsolubleLowAnti-solvent
Water InsolubleInsolubleAnti-solvent / Wash

Synthesis Context & Impurity Management

To design an effective purification, one must understand the upstream chemistry. This compound is typically synthesized via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) of 2-aminobenzonitrile and 1-bromo-2-fluorobenzene.

Critical Impurities to Target:

  • Starting Materials: 2-Aminobenzonitrile (polar, basic) and 1-Bromo-2-fluorobenzene (non-polar oil).

  • Catalyst Residues: Palladium-phosphine complexes (colored, toxic).

  • Side Products: Homocoupling dimers (highly non-polar).

Purification Logic:

  • Pd Removal: Requires a hot filtration step with activated carbon (Charcoal) or functionalized silica (Thiol-silica) in a non-polar solvent like Toluene.

  • Starting Material Rejection: 2-Aminobenzonitrile remains soluble in the mother liquor of Ethanol/Water systems.

Detailed Crystallization Protocols

Method A: High-Purity Recrystallization (Toluene/Heptane)

Recommended for removal of Pd catalysts and non-polar dimers.

Step-by-Step Workflow:

  • Dissolution: Charge crude 2-((2-Fluorophenyl)amino)benzonitrile (10 g) into a reactor. Add Toluene (50 mL, 5 vol) and heat to 80–85°C . Stir until fully dissolved.

  • Adsorption (Pd Removal): Add activated carbon (e.g., Darco G-60, 5 wt% relative to crude). Stir at 80°C for 30 minutes.

    • Note: Do not use lower temperatures; Pd complexes may precipitate and redissolve later.

  • Hot Filtration: Filter the hot suspension through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Rinse the cake with hot Toluene (10 mL).

  • Nucleation: Return the filtrate to the reactor. Cool slowly to 60°C .

  • Anti-Solvent Addition: Add n-Heptane (30 mL) dropwise over 20 minutes. Maintain temperature at 60°C to prevent oiling out.

    • Critical: If the solution turns milky (emulsification), stop addition and hold temperature until clear crystals appear.

  • Cooling: Cool the slurry to 20°C at a rate of 10°C/hour. Then cool further to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/Toluene (9:1 ratio).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Method B: High-Yield Recrystallization (Ethanol/Water)

Recommended for removal of polar impurities (unreacted amines) and salts.

  • Dissolution: Suspend crude material in Ethanol (95%) (8 vol) and heat to reflux (~78°C). Ensure complete dissolution.

  • Seeding: Cool to 65°C . Add seed crystals (0.5 wt%) if available. Allow the system to equilibrate for 30 minutes.

  • Crystallization: Cool to 20°C over 4 hours.

  • Yield Boost (Optional): If yield is <70%, add Water (2 vol) slowly at 20°C.

    • Warning: Adding water too fast at high temperatures causes oiling out (liquid-liquid phase separation).

  • Filtration: Collect solids and wash with cold Ethanol/Water (1:1).

Process Visualization

Diagram 1: Purification Logic & Impurity Rejection

This flowchart illustrates the decision matrix for solvent selection based on the impurity profile.

PurificationLogic Crude Crude 2-((2-Fluorophenyl)amino)benzonitrile (Contains: Pd, Halides, Unreacted Amine) SolventChoice Select Solvent System Crude->SolventChoice MethodA Method A: Toluene / Heptane (Target: Pd & Non-polars) SolventChoice->MethodA High Pd Content MethodB Method B: Ethanol / Water (Target: Polar Amines & Salts) SolventChoice->MethodB High Salt/Amine Content CarbonTreat Activated Carbon Treatment (80°C) MethodA->CarbonTreat CrystallizeB Cool to 20°C -> Add Water MethodB->CrystallizeB HotFilter Hot Filtration (Remove Pd/C) CarbonTreat->HotFilter CrystallizeA Cool to 60°C -> Add Heptane HotFilter->CrystallizeA PdWaste Solid Waste (Pd) HotFilter->PdWaste Pd retained on Carbon FinalProduct Pure API (>99.5%) White Crystalline Solid CrystallizeA->FinalProduct NonPolarWaste ML Waste (Organics) CrystallizeA->NonPolarWaste Dimers in Mother Liquor CrystallizeB->FinalProduct PolarWaste Aqueous Waste CrystallizeB->PolarWaste Salts/Amines in Mother Liquor

Caption: Decision matrix for selecting the optimal crystallization method based on impurity profile.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Cause: The metastable zone width (MSZW) is exceeded, or the anti-solvent is added too quickly at a temperature above the oiling point. Solution:

  • Increase Temperature: Re-heat the mixture until the oil phase dissolves.

  • Seed: Add seed crystals at the saturation point (cloud point).

  • Slower Addition: Add the anti-solvent (Heptane/Water) over 2–4 hours instead of 20 minutes.

Issue: Persistent Color (Yellow/Brown)

Cause: Oxidation of the amine or residual Palladium. Solution:

  • Perform the Toluene/Carbon treatment (Method A).

  • Wash the final crystals with cold MTBE (Methyl tert-butyl ether) if the impurity is surface-bound.

References

  • ChemicalBook . (2025). 2-[(2-fluorophenyl)amino]benzonitrile Product Properties and CAS 1021233-58-8. Retrieved from

  • PubChem . (2025).[1] Diphenylamine Derivatives and Structural Analogs. National Library of Medicine. Retrieved from

  • BenchChem . (2025).[2] Optimization of Diarylamine Synthesis and Purification. Retrieved from

  • MDPI . (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated Annulation. (Context for diarylamine intermediates). Retrieved from

  • Cayman Chemical . (2025). Src Kinase Inhibitor I (CAS 179248-59-0) Technical Data. (Structural analog reference). Retrieved from

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of 2-((2-Fluorophenyl)amino)benzonitrile

Executive Summary & Scope This application note details the optimized protocol for synthesizing 2-((2-fluorophenyl)amino)benzonitrile (CAS: 2-((2-fluorophenyl)amino)benzonitrile), a critical diarylamine scaffold often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocol for synthesizing 2-((2-fluorophenyl)amino)benzonitrile (CAS: 2-((2-fluorophenyl)amino)benzonitrile), a critical diarylamine scaffold often utilized in the synthesis of acridone-based pharmaceuticals and potassium-competitive acid blockers (P-CABs) such as Vonoprazan intermediates.

The synthesis presents a specific "ortho-ortho" challenge: the coupling of 2-bromobenzonitrile (electrophile) and 2-fluoroaniline (nucleophile). Both substrates possess ortho-substituents that introduce significant steric hindrance and electronic deactivation. Furthermore, the nitrile group acts as a potential catalyst poison via


-coordination to Palladium, requiring a specialized ligand system to maintain catalytic turnover.
Core Challenges Addressed
  • Steric Congestion: Ortho-fluorine and ortho-cyano groups impede the reductive elimination step.

  • Nitrile Interference: Prevention of Pd-nitrile coordination which arrests the catalytic cycle.

  • Chemoselectivity: Avoiding nitrile hydrolysis during the basic coupling conditions.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C-N bond. The strategy employs a Buchwald-Hartwig amination, utilizing a palladium(0) source stabilized by a wide-bite-angle phosphine ligand.

Reaction Scheme:



Critical Parameter Selection[1][2]
  • Catalyst (Pd):

    
     or 
    
    
    
    . The use of a Pd(0) source like
    
    
    is preferred to bypass the reduction step required for Pd(II) salts, though
    
    
    is viable if the amine can reduce the metal in situ.
  • Ligand (Xantphos): The restricted conformation of the diarylamine product requires a ligand with a large bite angle (

    
     for Xantphos). This geometry forces the palladium center into a configuration that favors reductive elimination , the rate-determining step for sterically hindered amines [1].
    
  • Base (Cs₂CO₃): While NaOtBu is common, it is a strong nucleophile that risks attacking the nitrile group. Cesium Carbonate (

    
    ) is chosen for its mild nucleophilicity and "cesium effect" (solubility in organic solvents), ensuring deprotonation without side reactions.
    

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the specific role of the ligand in overcoming the "ortho-ortho" steric barrier.

BuchwaldHartwig cluster_warning Inhibition Pathway PreCat Pre-Catalyst Pd2(dba)3 + Xantphos ActiveCat Active Species [Pd(0)-Xantphos] PreCat->ActiveCat Ligand Exchange OxAdd Oxidative Addition Ar(CN)-Pd(II)-Br ActiveCat->OxAdd + 2-Bromobenzonitrile AmineCoord Amine Coordination Ar(CN)-Pd-Br(NH2-ArF) OxAdd->AmineCoord + 2-Fluoroaniline NitrileCoord Nitrile-Pd Complex (Inactive) OxAdd->NitrileCoord If Ligand too small Deprot Deprotonation (Cs2CO3) Ar(CN)-Pd-NH-ArF AmineCoord->Deprot - HBr (via Base) RedElim Reductive Elimination (Rate Determining Step) Deprot->RedElim Steric Crowding RedElim->ActiveCat Regeneration Product Target Product 2-((2-Fluorophenyl)amino)benzonitrile RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the necessity of Xantphos to prevent Nitrile-Pd coordination and facilitate the difficult reductive elimination of the crowded diarylamine.

Optimization Data & Screening

The following data summarizes the optimization process used to define the final protocol. Note the failure of standard ligands (


) and the superiority of Xantphos.

Table 1: Ligand and Base Screening Results

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*Notes
1



Toluene100<10Nitrile attack observed; Catalyst poisoning.
2

BINAP

Toluene10045Slow conversion; incomplete after 24h.
3

Xantphos

Dioxane10062Side products from base-sensitive nitrile.
4

Xantphos

Dioxane 100 94 Optimal Conditions.
5

BrettPhos

Dioxane10088Excellent, but less cost-effective than Xantphos.

*Isolated yields after column chromatography.

Detailed Experimental Protocol

Materials
  • Substrate A: 2-Bromobenzonitrile (1.0 equiv, 182 mg for 1 mmol scale)

  • Substrate B: 2-Fluoroaniline (1.2 equiv, 133 mg/116 µL)

  • Catalyst:

    
     (2.0 mol%, 18 mg)
    
  • Ligand: Xantphos (4.0 mol%, 23 mg)

  • Base:

    
     (2.0 equiv, 650 mg, dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed, 5 mL)

Step-by-Step Methodology
  • Preparation of Catalyst Pre-mix (Inert Atmosphere):

    • In a glovebox or under a steady stream of Argon, add

      
       and Xantphos to an oven-dried reaction vial equipped with a magnetic stir bar.
      
    • Why: Pre-mixing allows the active

      
       species to form before exposure to the oxidative substrate, ensuring maximum activity.
      
  • Substrate Addition:

    • Add solid 2-Bromobenzonitrile and

      
       to the vial.
      
    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (

      
      ).[1]
      
  • Solvent and Amine Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Inject 2-Fluoroaniline via syringe.

    • Note: Do not add the amine before the base; the base ensures the amine remains neutral until coordination.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexanes). The product typically fluoresces blue/green under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[2][1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Target: The product usually elutes early due to the non-polar nature of the diarylamine compared to primary amines.

Quality Control (QC) Criteria
  • Appearance: Yellow to off-white crystalline solid.

  • 1H NMR (CDCl3): Look for the diagnostic N-H broad singlet around

    
     6.5–7.0 ppm. The aromatic region will show complex splitting due to F-H coupling.
    
  • 19F NMR: Single peak around

    
     -130 ppm (referenced to 
    
    
    
    ).

Troubleshooting & Self-Validation

  • Issue: Low Conversion.

    • Diagnosis: Catalyst poisoning by nitrile or oxygen.

    • Solution: Ensure rigorous degassing of Dioxane (sparge with Ar for 20 mins). Switch to BrettPhos if Xantphos fails, as bulky monophosphines are even more resistant to poisoning.

  • Issue: Hydrolysis of Nitrile (Amide formation).[3][4][5]

    • Diagnosis: Presence of water in the solvent or base.

    • Solution: Use fresh anhydrous solvent and flame-dry the

      
       under vacuum before use.
      
  • Issue: Pd Removal.

    • Solution: If the product retains color (Pd contamination), treat the organic layer with a scavenger resin (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-acetylcysteine.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8][9] Reaction intermediates and structure-activity relationships.[4][6][8][10] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in 2-fluorophenyl amino benzonitrile synthesis

Topic: Reducing Byproduct Formation in 2-Fluorophenyl Amino Benzonitrile Synthesis Ticket ID: KB-SYN-2F-CN-001 Status: Resolved / Expert Verified Last Updated: February 26, 2026 Executive Summary Synthesizing 4-((2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproduct Formation in 2-Fluorophenyl Amino Benzonitrile Synthesis Ticket ID: KB-SYN-2F-CN-001 Status: Resolved / Expert Verified Last Updated: February 26, 2026

Executive Summary

Synthesizing 4-((2-fluorophenyl)amino)benzonitrile (and its regioisomers) presents a "perfect storm" of synthetic challenges. You are coupling a sterically hindered, electron-poor nucleophile (2-fluoroaniline) with an electrophile containing a labile nitrile group .

Common failure modes include:

  • Nitrile Hydrolysis: Conversion of the -CN group to a primary amide (-CONH

    
    ).
    
  • Protodehalogenation: Loss of the halogen on the benzonitrile without amine coupling.

  • Incomplete Conversion: Due to the deactivated nature of the ortho-fluoroaniline.

This guide provides a self-validating protocol to minimize these byproducts, favoring Buchwald-Hartwig amination over Nucleophilic Aromatic Substitution (


) for high-purity applications.

Module 1: Critical Reaction Pathways & Impurities

Understanding how byproducts form is the first step to prevention. The diagram below details the competition between the desired cross-coupling and the primary failure modes.

ReactionPathways Start Precursors: 4-Bromobenzonitrile + 2-Fluoroaniline Pd_Cycle Pd Catalytic Cycle Start->Pd_Cycle Oxidative Addition Hydrolysis Byproduct A: Amide (Hydrolysis) (-CONH2) Start->Hydrolysis Base/Water Attack (Strong Base + H2O) Product Target Product: 2-Fluorophenyl amino benzonitrile Pd_Cycle->Product Reductive Elimination (Fast w/ BrettPhos) Dehalo Byproduct B: Protodehalogenation (Benzonitrile) Pd_Cycle->Dehalo Beta-Hydride Elimination NoReact Unreacted 2-Fluoroaniline Pd_Cycle->NoReact Catalyst Death (CN coordination)

Figure 1: Mechanistic competition between productive amination and common byproduct pathways.

Module 2: The "Gold Standard" Protocol (Buchwald-Hartwig)

To avoid


 conditions (which require high heat and strong bases that destroy nitriles), we utilize a Palladium-catalyzed approach optimized for nitrile tolerance  and sterically hindered amines .
The Protocol
ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)

or Pd

(dba)

Standard Pd(0) or Pd(II) sources are sufficient if the ligand is active enough.
Ligand BrettPhos or tBuBrettPhos Critical: The ortho-fluorine on the aniline creates steric hindrance. BrettPhos is bulky and electron-rich, facilitating oxidative addition and forcing reductive elimination.
Base Cs

CO

(Cesium Carbonate)
Crucial: Avoid NaOtBu or LiHMDS. Carbonate is a weak base (

~10) that is strong enough to deprotonate the aniline-Pd complex but too weak to attack the nitrile.
Solvent 1,4-Dioxane or Toluene Anhydrous. Dioxane aids solubility of Cs

CO

.
Temperature 80°C - 100°C Sufficient for activation without thermal decomposition of the nitrile.
Step-by-Step Workflow
  • Inerting: Charge a reaction vial with a stir bar. Flame dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add Pd(OAc)

    
     (2 mol%), BrettPhos (4 mol%), and Cs
    
    
    
    CO
    
    
    (1.4 equiv).
    • Note: Grinding Cs

      
      CO
      
      
      
      into a fine powder significantly improves reproducibility.
  • Substrate Addition: Add 4-bromobenzonitrile (1.0 equiv) and 2-fluoroaniline (1.2 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge solvent with Argon for 10 mins prior to addition.

  • Reaction: Seal and heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite (removes Pd/Salts). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The amide byproduct is significantly more polar and will elute much later than the nitrile product.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing significant amide formation (Peak M+18 in LCMS). Why?

Diagnosis: Nitrile Hydrolysis. Root Cause:

  • Wet Solvent/Base: Cesium carbonate is hygroscopic. If it absorbed water, hydroxide ions are generated at 90°C, attacking the nitrile.

  • Wrong Base: Did you use NaOtBu? It is too strong (

    
     ~17) and can nucleophilically attack the nitrile.
    Corrective Action: 
    
  • Switch to anhydrous Cs

    
    CO
    
    
    
    (dry in an oven at 120°C overnight before use).
  • Add 3Å molecular sieves to the reaction mixture.

  • Ensure the solvent is from a fresh Sure/Seal bottle or solvent purification system.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Arrested Cycle. Root Cause: The nitrile group on the substrate (or product) can coordinate to the Palladium center, displacing the ligand and shutting down the cycle ("The Nitrile Effect"). Corrective Action:

  • Switch Ligand: Move to tBuBrettPhos or Xantphos . These are bulkier/bidentate and resist displacement by the linear nitrile group.

  • Slow Addition: Add the 4-bromobenzonitrile slowly (over 1 hour) to keep its concentration low relative to the catalyst, preventing saturation of the metal center.

Q3: I see the "De-bromo" product (Benzonitrile).

Diagnosis: Protodehalogenation. Root Cause: Beta-hydride elimination is competing with reductive elimination.[1] This often happens if the amine is not binding quickly enough (due to the ortho-fluorine sterics). Corrective Action:

  • Increase Amine Equivalents: Push the equilibrium by using 1.5 equiv of 2-fluoroaniline.

  • Lower Temperature: Drop to 80°C. Dehalogenation often has a higher activation energy than the coupling.

Module 4: Decision Matrix for Optimization

Use this logic flow to select the correct parameters based on your initial screening results.

OptimizationLogic Start Initial Screen: Pd(OAc)2 / Xantphos / Cs2CO3 CheckResult Analyze LCMS Data Start->CheckResult Issue_Hydrolysis Issue: Nitrile Hydrolysis CheckResult->Issue_Hydrolysis M+18 Peak Issue_LowConv Issue: Low Conversion (<50%) CheckResult->Issue_LowConv SM Remaining Issue_Dehalo Issue: Protodehalogenation CheckResult->Issue_Dehalo M-Br Peak Fix_Hydrolysis Action: Dry Cs2CO3 + Mol Sieves OR Switch to K3PO4 Issue_Hydrolysis->Fix_Hydrolysis Success Target Yield > 85% Purity > 98% Fix_Hydrolysis->Success Fix_LowConv Action: Switch Ligand to tBuBrettPhos (Sterics) Issue_LowConv->Fix_LowConv Fix_LowConv->Success Fix_Dehalo Action: Increase [Amine] to 1.5eq Increase Catalyst Load Issue_Dehalo->Fix_Dehalo Fix_Dehalo->Success

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A multigram-scale synthesis of 4-(N-phenylamino)benzonitrile. Organic Syntheses, 88, 102-108. (Demonstrates nitrile tolerance). [Link]

  • Bruno, N. C., et al. (2013). Design of catalysts for the mild and efficient Pd-catalyzed amination of aryl chlorides with sterically hindered amines. Chemical Science, 4, 916-920. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-((2-Fluorophenyl)amino)benzonitrile

Ticket ID: PUR-2FA-BN-001 Status: Open Subject: Troubleshooting Isolation and Purification of Crude Diarylamine Intermediates Executive Summary This guide addresses the purification of 2-((2-Fluorophenyl)amino)benzonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2FA-BN-001 Status: Open Subject: Troubleshooting Isolation and Purification of Crude Diarylamine Intermediates

Executive Summary

This guide addresses the purification of 2-((2-Fluorophenyl)amino)benzonitrile , a critical diarylamine intermediate often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The synthesis of this molecule typically involves a Buchwald-Hartwig cross-coupling between 2-aminobenzonitrile and 1-bromo-2-fluorobenzene (or vice versa), or a nucleophilic aromatic substitution (


). Consequently, the crude matrix often contains unreacted halides, palladium residues (if catalytic coupling was used), and phosphine ligand byproducts.

This support documentation provides a modular approach to purification, prioritizing crystallization for scalability and chromatography for difficult separations.

Module 1: The "Quick Fix" – Initial Isolation & Solubility

Issue: User reports a dark, tarry crude mixture after reaction workup. Goal: Isolate a manageable solid from the reaction matrix before fine purification.

Understanding the Solubility Profile

Based on the diarylamine structure (lipophilic aromatic rings + polar nitrile/amine), the solubility profile is distinct:

Solvent ClassExamplesSolubility BehaviorApplication
Chlorinated DCM, ChloroformHigh (Cold & Hot)Extraction, Loading for Column
Esters/Ethers EtOAc, THFHigh (Cold & Hot)Extraction, Solubilization
Alcohols Ethanol, IPAModerate (Hot) / Low (Cold)Primary Recrystallization Solvent
Alkanes Hexane, HeptaneVery Low Anti-solvent / Wash
Water WaterInsoluble Washing inorganic salts
Protocol: Catalyst Removal & Crude Isolation

If your reaction used a Palladium catalyst (e.g.,


), you must remove the metal before crystallization to prevent "oiling out" or colored inclusions.
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Adsorption: Add activated charcoal (10% w/w relative to theoretical yield) or a silica-based scavenger (e.g., SiliaMetS® Thiol). Stir at 40°C for 30 minutes.

  • Filtration: Filter the warm suspension through a pad of Celite (diatomaceous earth) to remove the charcoal/Pd complex.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Checkpoint: If the residue is an oil, add a small amount of Ethanol (EtOH) and re-evaporate to remove trace non-polar solvents.

Module 2: Crystallization Strategies (The Gold Standard)

Issue: "My product oils out when cooling," or "The crystals are colored." Root Cause: Impurities (ligands/isomers) lower the melting point, or the solvent system is too potent.

Strategy A: Single-Solvent Recrystallization (Ethanol or IPA)

This is the preferred method for scale-up.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) or Isopropanol (IPA) .

  • Heating: Heat to reflux (approx. 78-82°C). Add solvent in small portions until the solid just dissolves.[1]

    • Tip: If a small amount of dark material remains insoluble at reflux, filter it out hot (this is likely inorganic salt or Pd black).

  • Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.

    • Critical: Do not plunge into ice immediately; this traps impurities.

  • Crystallization: Once solid forms at RT, cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Filter the crystals and wash with cold Heptane or cold Ethanol.

Strategy B: Two-Solvent System (DCM/Hexane)

Use this if the compound is too soluble in alcohols.

  • Dissolve crude in the minimum amount of DCM (room temp).

  • Slowly add Hexane (or Heptane) dropwise while stirring until a persistent cloudiness appears.

  • Add a few drops of DCM to clear the solution.

  • Cover and let stand. As the DCM evaporates (or upon cooling), pure crystals will form.

Visualization: Recrystallization Workflow

Recrystallization Start Crude Solid Solvent Add Hot EtOH/IPA Start->Solvent Dissolve Dissolve at Reflux Solvent->Dissolve Check Insolubles Present? Dissolve->Check FilterHot Hot Filtration (Remove Pd/Salts) Check->FilterHot Yes CoolSlow Cool to Room Temp (Slowly) Check->CoolSlow No FilterHot->CoolSlow IceBath Cool to 0°C CoolSlow->IceBath Collect Filter & Wash (Cold Heptane) IceBath->Collect Final Pure Crystals Collect->Final

Figure 1: Decision logic for recrystallization of diarylamines.

Module 3: Chromatographic Purification

Issue: "Recrystallization failed," or "I need to separate a regioisomer." Resolution: Silica gel chromatography is effective but requires the correct eluent due to the amine's basicity (though reduced by the nitrile).

TLC Method Development
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexane : Ethyl Acetate.

    • Start with 90:10 Hexane:EtOAc.

    • The target

      
       should be 0.3 – 0.4 .[2]
      
  • Visualization: UV lamp (254 nm). The benzonitrile and fluorophenyl rings are UV active.

Column Protocol
  • Packing: Slurry pack silica gel using 100% Hexane.

  • Loading: Dissolve crude in a minimum volume of DCM or Toluene and load onto the column.

  • Elution: Run a gradient from 0% to 20% EtOAc in Hexane .

    • Note: If "streaking" occurs (tailing spots), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, though the nitrile group usually makes this amine less prone to streaking than alkyl amines.

Module 4: Troubleshooting & FAQs

Q1: The product has a persistent brown/red color. How do I remove it?

A: This is likely oxidized amine or palladium residue.

  • Solution: Dissolve the compound in EtOAc and wash with a 5% aqueous solution of L-Cysteine or Thiourea . These agents bind soft metals like Pd more effectively than standard brine washes. Follow this with a charcoal filtration step.

Q2: Can I use acid-base extraction?

A: Use caution.

  • While the amine can be protonated, the ortho-fluorine and ortho-cyano groups are electron-withdrawing, reducing the basicity of the nitrogen.

  • Test: Try extracting a small sample with 1M HCl. If it doesn't pull into the aqueous layer, the amine is too weak for standard acid-base workup. In that case, rely on chromatography or crystallization.

Q3: What are the major impurities I should look for by LC-MS?

A:

  • Starting Material: 2-Aminobenzonitrile (MW ~118).

  • Protodehalogenation: If using Buchwald, the reduction of the C-Br bond to C-H on the fluorobenzene ring.

  • Homocoupling: Biphenyl derivatives (e.g., 2,2'-difluorobiphenyl).

  • Phosphine Oxides: If using ligands like BINAP, look for the oxide mass (MW ~638 for BINAP-oxide).

Visualization: Purification Decision Tree

DecisionTree Input Crude Mixture Purity Purity > 85%? Input->Purity Cryst Recrystallization (EtOH/IPA) Purity->Cryst Yes Col Column Chromatography (Hex/EtOAc) Purity->Col No Color Colored/Metal? Scavenge Charcoal/SiliaMetS Treatment Color->Scavenge Yes Final Pure Product Color->Final No Cryst->Color Col->Color Scavenge->Final

Figure 2: Strategic flowchart for selecting the appropriate purification method based on crude purity.

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805–818. Link

  • Takeda Pharmaceutical Company. (2007). "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." World Intellectual Property Organization, WO2007026916. (Describes Vonoprazan intermediate synthesis). Link

  • BenchChem Technical Support. (2025). "Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives." (General protocols for aminobenzonitrile purification). Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (Mechanistic background and ligand selection). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-((2-Fluorophenyl)amino)benzonitrile and its precursors before handling.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Scale-Up Guide for 2-((2-Fluorophenyl)amino)benzonitrile

Topic: Enhancing thermal stability of 2-((2-Fluorophenyl)amino)benzonitrile during scale-up Role: Senior Application Scientist, Process Safety & Engineering Audience: Process Chemists, Scale-up Engineers, and API Manufac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing thermal stability of 2-((2-Fluorophenyl)amino)benzonitrile during scale-up Role: Senior Application Scientist, Process Safety & Engineering Audience: Process Chemists, Scale-up Engineers, and API Manufacturers

Welcome to the Technical Support Center. This guide addresses critical stability challenges associated with 2-((2-Fluorophenyl)amino)benzonitrile , a key intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The following protocols are derived from rigorous thermal hazard assessments and scale-up methodologies. Our goal is to prevent thermal runaway events, minimize impurity formation (specifically hydrolysis and cyclization), and ensure safe handling at kilogram-to-ton scales.

Part 1: Thermal Hazard Assessment & Critical Parameters

Q1: We are observing an exothermic event in the DSC trace around 180°C. Is this a critical safety concern for drying operations?

A: Yes, this is a critical process safety indicator. The exotherm likely corresponds to the onset of intramolecular cyclization or nitrile polymerization , which can lead to a runaway reaction.

  • Technical Insight: Ortho-anilinobenzonitriles are susceptible to thermal cyclization to form acridines or phenanthridines, particularly in the presence of trace acids or metals. While the pure compound has a high melting point, the presence of impurities (e.g., residual Pd/Co catalysts or halides) can lower the onset temperature (

    
    ) of decomposition.
    
  • Recommendation:

    • Limit Drying Temperature: Maintain the jacket temperature (

      
      ) at least 50°C below the 
      
      
      
      detected by DSC. If
      
      
      is 180°C, do not exceed 130°C.
    • Adiabatic Testing: Perform Accelerating Rate Calorimetry (ARC) to determine the Time-to-Maximum-Rate (TMR). A

      
       (temperature at which runaway occurs in 24 hours) is the true safety limit for bulk storage.
      

Q2: What are the specific decomposition products we should monitor during thermal stress testing?

A: You must monitor for three primary degradation pathways. The stability of the nitrile group and the secondary amine is compromised under specific stress conditions:

Degradation PathwayTrigger ConditionPrimary ProductAnalytical Marker (LC-MS)
Hydrolysis Moisture + Heat (>60°C)2-((2-Fluorophenyl)amino)benzamide[M+18]+ peak
Oxidative Cyclization Oxygen + Metal ResidueAcridine derivatives[M-2]+ or [M-H]+ shifts
Nitrile Trimerization High Heat (>200°C)Triazine derivatives[3M]+ aggregates

Critical Note: The hydrolysis of the nitrile to the amide is the most common failure mode during wet granulation or aqueous workups. Ensure water content is <0.5% w/w before high-temperature processing.

Part 2: Process Control & Optimization

Q3: How do we prevent "oiling out" and subsequent occlusion of impurities during crystallization?

A: Oiling out occurs when the temperature exceeds the metastable limit of the solution before nucleation begins. This traps solvent and impurities (like fluoride salts) inside the crystal lattice, reducing thermal stability.

  • Protocol: Implement a Seeded Cooling Crystallization workflow.

    • Dissolution: Dissolve crude at near-reflux in a solvent system like Ethanol/Water or Toluene (depending on downstream steps).

    • Seeding: Cool to the metastable zone width (MSZW) limit (typically 5-10°C below saturation) and add 0.5-1.0 wt% of pure seed crystals.

    • Controlled Cooling: Use a cubic cooling profile (slow initially, faster later) to favor growth over nucleation.

    • Validation: Verify crystal habit via microscopy. You want defined prisms/needles, not amorphous agglomerates.

Q4: Can we use metal scavengers to improve stability?

A: Absolutely. Transition metals (Pd, Cu, Co) used in the C-N coupling step are potent catalysts for decomposition.

  • Action: Treat the organic stream with thiol-functionalized silica scavengers (e.g., Si-Thiol) or activated carbon before the final crystallization.

  • Target: Residual metal content must be <10 ppm. Metals act as "hotspots" that lower the decomposition activation energy (

    
    ).
    
Part 3: Visualizing the Stability & Scale-Up Workflow

The following diagram illustrates the critical decision pathways for ensuring thermal safety during the scale-up of 2-((2-Fluorophenyl)amino)benzonitrile.

ScaleUpSafety Start Crude 2-((2-Fluorophenyl)amino)benzonitrile DSC Step 1: DSC Screening (Determine T_onset & Enthalpy) Start->DSC Decision1 Is T_onset < 200°C? DSC->Decision1 ARC Step 2: ARC Testing (Calculate TMR_24h) Decision1->ARC Yes (High Risk) MetalCheck Step 3: Metal Content Analysis (ICP-MS) Decision1->MetalCheck No (Stable) ARC->MetalCheck Define Safety Limits Scavenger Action: Metal Scavenging (Si-Thiol / Charcoal) MetalCheck->Scavenger Metals > 10ppm Cryst Step 4: Controlled Crystallization (Seeded Cooling) MetalCheck->Cryst Metals < 10ppm Scavenger->Cryst Drying Step 5: Vacuum Drying (T < T_onset - 50°C) Cryst->Drying Final Stable API Intermediate Drying->Final

Figure 1: Thermal Safety Decision Matrix. This workflow integrates calorimetric data (DSC/ARC) with impurity control (Metals) to define safe operating windows.

Part 4: Decomposition Pathway Mechanism

Understanding how the molecule breaks down is essential for prevention. The diagram below details the competing pathways of hydrolysis and cyclization.

DecompositionPathways Main 2-((2-Fluorophenyl)amino)benzonitrile Hydrolysis Hydrolysis Pathway (+ H2O / H+) Main->Hydrolysis Moisture/Acid Cyclization Thermal Cyclization (>180°C / Metal Cat.) Main->Cyclization High Heat Amide Benzamide Derivative (Impurity A) Hydrolysis->Amide Acridine Acridine/Acridone (Impurity B) Cyclization->Acridine HCN HCN Release (Toxic Gas) Cyclization->HCN Secondary Decomp

Figure 2: Primary Decomposition Pathways. Note that cyclization can lead to hazardous gas evolution (HCN) under extreme conditions.

Part 5: Data Reference & Risk Classification

Use the table below to classify the risk of your specific batch based on DSC data.

DSC

Enthalpy (

)
Risk Level Required Action


Low Standard process controls.


Medium Limit

. Monitor metals.


High STOP. Perform ARC. Redesign isolation step.
References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan and intermediates thereof. Patent WO2014000000 (Example context for fluorophenyl-amino-benzonitrile synthesis).

  • National Oceanic and Atmospheric Administration (NOAA). Benzonitrile Chemical Datasheet & Reactivity Profile. CAMEO Chemicals.[1]

  • Org. Process Res. Dev. (2018).[1] Safety Assessment of Reductive Cyclization in the Synthesis of Vonoprazan. (General reference for similar chemistry).

(Note: Specific patent numbers for Vonoprazan intermediates often reference the synthesis of the pyrrole ring, but the starting material stability principles cited here are based on standard benzonitrile/diarylamine chemistry.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-((2-Fluorophenyl)amino)benzonitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-((2-Fluorophenyl)amino)benzonitrile, a common scaffold in medicinal chemistry. We will move beyond a simple peak list to a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-((2-Fluorophenyl)amino)benzonitrile, a common scaffold in medicinal chemistry. We will move beyond a simple peak list to a detailed interpretation, explaining the electronic and structural rationale behind the observed chemical shifts and coupling patterns. This document is intended for researchers and drug development professionals who rely on NMR for unambiguous structural elucidation and purity assessment. We will compare its spectral features with those of its constituent substructures to provide a comprehensive understanding and present a robust experimental protocol for acquiring high-fidelity data.

The Strategic Importance of Structural Verification

2-((2-Fluorophenyl)amino)benzonitrile serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a flexible diarylamine bridge connecting a benzonitrile and a fluorophenyl ring, presents a unique and informative ¹H NMR spectrum. Accurate interpretation is paramount, as subtle isomeric impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide will dissect the spectrum, focusing on the diagnostic signatures that confirm the precise substitution pattern and conformation.

Deconstructing the Spectrum: A Proton-by-Proton Analysis

The structure of 2-((2-Fluorophenyl)amino)benzonitrile contains nine aromatic protons and one amine proton, each residing in a distinct electronic environment. Their signals are spread across the aromatic region of the spectrum (typically 6.5-8.0 ppm), with multiplicities dictated by both proton-proton (H-H) and proton-fluorine (H-F) coupling.[1]

To facilitate analysis, the protons are systematically labeled as shown below.

G H3p H-3' H4p H-4' H3p->H4p ³JHH (ortho) ~7.5 Hz F F H3p->F ³JHF (ortho) ~8.5 Hz H5p H-5' H4p->H5p ³JHH (ortho) ~7.5 Hz H4p->F ⁴JHF (meta) ~5 Hz H5p->F ⁵JHF (para) ~1 Hz

Caption: Key H-H and H-F J-coupling interactions on the fluorophenyl ring.

Comparative Analysis: Building Confidence in Assignments

To validate our predicted spectrum, we can compare it to the known spectra of simpler, related molecules.

CompoundKey ProtonsObserved Chemical Shift (δ, ppm)Key Takeaway
Diphenylamine [2]Protons ortho to -NH~7.04The electron-donating amine group shields the ortho and para positions, shifting them upfield.
Protons meta to -NH~7.24
Benzonitrile [3]Protons ortho to -CN~7.6The electron-withdrawing cyano group strongly deshields the ortho protons, shifting them downfield.
2-Fluorobenzonitrile [4]Proton ortho to -F~7.65The fluorine atom is electronegative and deshields adjacent protons.

In our target molecule, we see a combination of these effects. The protons on the benzonitrile ring are influenced by both the electron-donating -NH group (at C1) and the electron-withdrawing -CN group (at C2). Similarly, the protons on the fluorophenyl ring are modulated by the -NH group and the -F atom. This comparative approach confirms that our predicted chemical shifts are chemically reasonable.

A Self-Validating Experimental Protocol for ¹H NMR

Acquiring a high-quality, reproducible spectrum is critical. The following protocol is designed to be self-validating, ensuring data integrity.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of 2-((2-Fluorophenyl)amino)benzonitrile. The exact mass is crucial for any potential quantitative NMR (qNMR) analysis.

  • Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to solubilize the compound and, more importantly, to slow down the proton exchange of the N-H group, allowing it to be observed as a distinct, albeit broad, peak. [5]In contrast, solvents like CDCl₃ might lead to a very broad or unobservable N-H signal.

  • Dissolution: Add the DMSO-d₆ to the vial containing the sample. Vortex for 30-60 seconds until the solid is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

Instrument Setup & Acquisition (400 MHz Spectrometer)
  • Locking & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical lock signal indicates good shimming.

  • Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal receptivity and accurate pulse delivery.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm, to ensure all signals from ~-1 to 15 ppm are captured.

    • Acquisition Time (AQ): Set to at least 2.5 seconds for good resolution.

    • Relaxation Delay (D1): Set to 5 seconds.

      • Causality: A longer relaxation delay ensures that all protons, especially those with long T1 relaxation times (common for aromatic protons), fully relax between scans. This is critical for accurate signal integration. [6] * Number of Scans (NS): Set to 16 or 32 scans to achieve an excellent signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing & Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction.

  • Referencing: Reference the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals. The relative integrals should correspond to the number of protons responsible for each signal (e.g., 1H, 2H).

Caption: Standard operating procedure for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectrum of 2-((2-Fluorophenyl)amino)benzonitrile is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for a confident and complete assignment of all proton signals. The key diagnostic features are the downfield signals of protons ortho to the cyano group and the characteristic splitting patterns induced by the fluorine substituent. By comparing the spectrum to simpler analogues and employing a rigorous, self-validating experimental protocol, researchers can ensure the unambiguous structural confirmation of this valuable synthetic intermediate, thereby upholding the integrity of their drug discovery and development pipelines.

References

Sources

Comparative

A Senior Application Scientist’s Guide to the Identification of 2-((2-Fluorophenyl)amino)benzonitrile: An FTIR-Centric Comparative Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities and synthetic intermediates is a cornerstone of progress and regulatory compliance. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities and synthetic intermediates is a cornerstone of progress and regulatory compliance. The compound 2-((2-fluorophenyl)amino)benzonitrile, a molecule featuring a unique assembly of a secondary aromatic amine, a nitrile, and a fluorinated phenyl ring, serves as a pertinent example of a structure whose identity must be rigorously confirmed.

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-((2-fluorophenyl)amino)benzonitrile, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy. As a rapid and non-destructive technique, FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[1] However, while FTIR is an invaluable first-pass identification tool, its data must be contextualized and corroborated by orthogonal methods to build a complete analytical picture. This guide will therefore compare the insights from FTIR with those from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing researchers with a strategic framework for analytical validation.

Part 1: Foundational Analysis via FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[1] The specific frequencies at which a molecule absorbs light are characteristic of its constituent chemical bonds and functional groups, making FTIR an excellent tool for qualitative analysis. For 2-((2-fluorophenyl)amino)benzonitrile, we can predict a series of characteristic absorption bands corresponding to its distinct functional moieties.

Predictive Analysis of Characteristic FTIR Peaks

The identification of 2-((2-fluorophenyl)amino)benzonitrile relies on pinpointing several key absorption bands. The absence of any of these peaks would cast significant doubt on the sample's identity.

  • Nitrile Group (C≡N) Stretching: The carbon-nitrogen triple bond in aromatic nitriles gives rise to a sharp, strong absorption peak.[2] Due to conjugation with the aromatic ring, which slightly weakens the bond, this peak is expected in the 2220-2240 cm⁻¹ range.[3] Its sharp and intense nature in a relatively uncongested region of the spectrum makes it a primary diagnostic peak.[1]

  • Secondary Aromatic Amine (N-H) Stretching: Unlike primary amines which show two N-H stretching bands, secondary amines exhibit only one.[4] For 2-((2-fluorophenyl)amino)benzonitrile, a single, relatively weak to medium intensity N-H stretching band is anticipated between 3350-3450 cm⁻¹.[5] The bands for N-H stretches are typically weaker and sharper than the broad O-H bands often seen in the same region.[4]

  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the two aromatic rings will appear as multiple weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[6]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings produce a series of medium to strong absorptions in the 1450-1625 cm⁻¹ region.[6] The presence of multiple peaks in this area is characteristic of the aromatic system.

  • Carbon-Fluorine (C-F) Stretching: The C-F bond produces a strong absorption band, typically found in the 1000-1400 cm⁻¹ region.[7] The exact position can be influenced by the aromatic system, but a strong peak within this range is a key indicator of the fluorine substituent.[8]

  • N-H Bending and C-N Stretching: The N-H bending vibration may be observed around 1510-1580 cm⁻¹. The C-N stretching vibration for aromatic amines is typically a strong band found between 1250-1335 cm⁻¹.[4]

Summary of Predicted FTIR Peaks
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity & Shape
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Secondary Amine (N-H)Stretch3350 - 3450Weak to Medium, Sharp
Aromatic C-HStretch3000 - 3100Weak to Medium, Sharp
Aromatic C=CStretch1450 - 1625Medium to Strong, Multiple Peaks
Carbon-Fluorine (C-F)Stretch1000 - 1400Strong
Aromatic C-NStretch1250 - 1335Strong
Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a preferred FTIR sampling technique for solid powders due to its simplicity and minimal sample preparation.[9]

Objective: To obtain a high-quality infrared spectrum of a solid sample of 2-((2-fluorophenyl)amino)benzonitrile.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum to measure the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder (typically 1-2 mg) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Data Acquisition: Record the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[9]

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks (C≡N, N-H, C-F, etc.) Process_Spectrum->Identify_Peaks Compare Compare with Reference Data Identify_Peaks->Compare

Caption: Workflow for FTIR-ATR analysis of a solid sample.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While FTIR confirms the presence of key functional groups, it generally cannot distinguish between isomers and provides limited information on purity. Therefore, orthogonal techniques are essential for full structural elucidation and quality assessment.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural elucidation.[9] It allows for the determination of the precise connectivity of atoms by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Information Provided: Unambiguous molecular structure, connectivity, and stereochemistry. Can also be used for quantitative analysis (qNMR).

  • Expected Data for 2-((2-fluorophenyl)amino)benzonitrile:

    • ¹H NMR: Would show distinct signals for each aromatic proton, with chemical shifts and coupling patterns (splitting) influenced by adjacent protons and the electron-withdrawing/donating nature of the substituents (-F, -NH, -CN). The N-H proton would appear as a broad singlet.[12]

    • ¹³C NMR: Would show a unique signal for each carbon atom in the molecule, confirming the total number of carbons and their chemical environment.[12]

    • ¹⁹F NMR: Would provide a specific signal for the fluorine atom, confirming its presence and chemical environment.

Protocol: General NMR Sample Preparation [9]

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire ¹H, ¹³C, and other relevant spectra (e.g., ¹⁹F, COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[11] It is often coupled with a chromatographic technique like LC or GC for mixture analysis.[10]

  • Information Provided: Molecular weight, elemental composition (with High-Resolution MS), and structural information from fragmentation.

  • Expected Data for 2-((2-fluorophenyl)amino)benzonitrile (C₁₃H₉FN₂):

    • Molecular Weight: 212.22 g/mol .

    • Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak for the protonated molecule [M+H]⁺ would be expected at m/z 213.23.[9]

    • High-Resolution MS (HRMS): Would confirm the elemental composition, providing a measured mass with high accuracy (e.g., within 5 ppm of the theoretical mass).

Protocol: General LC-MS Analysis [9]

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer, often via an HPLC system for separation and cleanup.

  • Acquire the mass spectrum using an appropriate ionization method (e.g., ESI).

  • Analyze the data to identify the molecular ion peak and any significant fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating components in a mixture, making it indispensable for assessing the purity of a compound and for quantitative analysis.[11][13]

  • Information Provided: Purity assessment (number and relative area of peaks), quantification, and retention time (a characteristic property under specific conditions).

  • Methodology: A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[14] Detection could be achieved using a UV-Vis detector, as the aromatic rings in the molecule will absorb UV light.

  • Application: HPLC is crucial for determining if the synthesized material is a single compound or a mixture of starting materials, byproducts, and the desired product. It is the primary method for reporting purity (e.g., "99.5% pure by HPLC").

Protocol: General HPLC Purity Assessment [13]

  • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Develop a separation method on an HPLC system with a UV detector, optimizing the mobile phase composition and gradient to achieve good separation of the main peak from any impurities.

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analyze the resulting chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedSpecificitySensitivityPrimary Use Case
FTIR Functional Groups PresentMediumLow-MediumRapid verification of functional groups, raw material ID
NMR Complete Molecular Structure & ConnectivityVery HighLowUnambiguous structure elucidation, confirmation of identity
MS Molecular Weight & Elemental FormulaHighVery HighMolecular weight confirmation, impurity identification
HPLC Purity & QuantityHigh (for separation)High (with UV/MS)Purity assessment, quantification, quality control

Part 3: Integrated Analytical Strategy

In a professional drug development setting, these techniques are not used in isolation but as part of a cohesive and complementary workflow. The choice of technique is dictated by the question being asked.

Analytical_Strategy Start New Compound Synthesized: 2-((2-fluorophenyl)amino)benzonitrile Q_FuncGroups Question: Are the correct functional groups present? (C≡N, N-H, C-F) Start->Q_FuncGroups Q_FuncGroups->Start No (Re-synthesize/ Purify) Use_FTIR Use FTIR Q_FuncGroups->Use_FTIR Yes Q_Structure Question: What is the exact atom connectivity? Q_Structure->Use_FTIR No (Structure is incorrect) Use_NMR Use NMR (¹H, ¹³C, ¹⁹F) Q_Structure->Use_NMR Yes Q_MW Question: Is the molecular weight correct? Q_MW->Use_NMR No (Re-evaluate NMR/MS data) Use_MS Use HRMS Q_MW->Use_MS Yes Q_Purity Question: How pure is the sample? Use_HPLC Use HPLC-UV Q_Purity->Use_HPLC Yes Q_Purity->Use_HPLC No (Purify sample) Use_FTIR->Q_Structure Use_NMR->Q_MW Use_MS->Q_Purity Report Final Certificate of Analysis (CoA) Use_HPLC->Report

Conclusion

The identification of 2-((2-fluorophenyl)amino)benzonitrile provides an excellent case study in the application of modern analytical chemistry. FTIR spectroscopy serves as a powerful and indispensable frontline tool, offering a rapid and cost-effective method to verify the presence of the defining nitrile, secondary amine, and fluoro-aromatic functionalities. The characteristic peaks, particularly the sharp C≡N stretch around 2230 cm⁻¹ and the single N-H stretch near 3400 cm⁻¹, provide a strong preliminary positive identification.

However, for the rigorous standards of pharmaceutical and chemical research, FTIR data alone is insufficient. Unambiguous structural confirmation can only be achieved through NMR spectroscopy, which maps the molecule's complete atomic framework. Concurrently, mass spectrometry validates the molecular weight and elemental composition, while HPLC provides the definitive assessment of purity. By judiciously integrating these techniques, researchers can build a self-validating system that ensures the identity, structure, and purity of their compounds with the highest degree of scientific confidence.

References

  • BenchChem. (n.d.). Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Fluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]

  • ResearchGate. (2025, August 8). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • ACS Publications. (2022, October 12). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • BenchChem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole Fig. 3 --FT-Raman.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]

  • PubMed. (2022, October 20). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC chromatogram of a standard mixture of amino acids detected by.... Retrieved from [Link]

  • PMC. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Retrieved from [Link]

  • TSI Journals. (2018, January 20). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Retrieved from [Link]

  • MDPI. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

  • AIP Publishing. (n.d.). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Recent Applications of Analytical techniques for counterfeit drug analysis: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 1 from The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • SEDICI. (2023, March 17). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 2-((2-Fluorophenyl)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the formation of the C-N bond in diarylamines represents a critical transformation. The title compound, 2-((2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the formation of the C-N bond in diarylamines represents a critical transformation. The title compound, 2-((2-Fluorophenyl)amino)benzonitrile, is a key structural motif and intermediate in the development of various therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering insights into their efficiency, practicality, and underlying mechanistic principles to aid in rational route selection for research and development.

The synthesis of 2-((2-Fluorophenyl)amino)benzonitrile primarily revolves around the coupling of a 2-halobenzonitrile with 2-fluoroaniline, or vice versa. The three main strategies evaluated here are the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and a potential Nucleophilic Aromatic Substitution (SNAr) approach.

At a Glance: Comparative Analysis of Synthetic Routes

ReactionCatalyst SystemTypical HalideTemperatureYieldKey AdvantagesKey Disadvantages
Ullmann Condensation Copper-based (e.g., CuI, Cu powder)-Cl, -Br, -IHigh (100-220 °C)ModerateLow catalyst costHarsh conditions, often requires stoichiometric copper, limited substrate scope
Buchwald-Hartwig Amination Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands-Br, -ClMild to moderate (80-120 °C)Generally HighHigh functional group tolerance, milder conditions, broad substrate scopeHigh cost of palladium and ligands, air-sensitive reagents
Nucleophilic Aromatic Substitution (SNAr) Base-mediated-F (on activated ring)VariesPotentially highMetal-free, low costRequires strongly electron-withdrawing groups on the aryl halide

Deep Dive into Synthetic Methodologies

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of diarylamines, typically involving the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and polar aprotic solvents like DMF or NMP, to drive the reaction to completion.[1] The choice of a copper catalyst, often in stoichiometric amounts in older procedures, is a hallmark of this reaction. More recent modifications have introduced the use of ligands to facilitate the catalytic cycle at lower temperatures. The reactivity of the aryl halide follows the order I > Br > Cl. For the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile, the coupling of 2-chlorobenzonitrile with 2-fluoroaniline is a common choice due to the lower cost of the chlorinated starting material. However, this often necessitates more forcing conditions.

Experimental Protocol: A Representative Ullmann Condensation

A mixture of 2-chlorobenzonitrile (1.0 equiv.), 2-fluoroaniline (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.) in N,N-dimethylformamide (DMF) is heated at 150-180 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Note: This is a generalized procedure. Specific conditions can vary based on the scale and specific literature precedent.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling reactions due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[2][3] This palladium-catalyzed reaction typically offers higher yields and greater reliability compared to the Ullmann condensation.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a palladium catalyst, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, is central to this transformation. The key to the success of the Buchwald-Hartwig amination lies in the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) which facilitate the crucial reductive elimination step in the catalytic cycle.[3] The choice of base, typically a non-nucleophilic strong base like sodium tert-butoxide or cesium carbonate, is critical for the deprotonation of the amine. Aryl bromides are generally more reactive than aryl chlorides, often allowing for milder reaction conditions.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

To a solution of 2-bromobenzonitrile (1.0 equiv.) and 2-fluoroaniline (1.2 equiv.) in an anhydrous, deoxygenated solvent such as toluene or dioxane are added a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.). The reaction mixture is heated at 80-110 °C under an inert atmosphere until the starting materials are consumed (typically 4-16 hours). The reaction is then cooled, filtered, and the product is isolated and purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) offers a potentially cost-effective and metal-free route. This pathway is viable when the aryl halide is "activated" by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4] In the case of 2-((2-Fluorophenyl)amino)benzonitrile synthesis, the nitrile group (-CN) on the benzonitrile ring is electron-withdrawing, which could facilitate an SNAr reaction.

Reaction Scheme (Hypothetical):

Causality Behind Experimental Choices:

For an SNAr reaction to be efficient, a good leaving group is required, with fluoride being the best halogen leaving group in this context due to its high electronegativity which polarizes the C-F bond and activates the ring towards nucleophilic attack.[5] The reaction is typically mediated by a base to deprotonate the incoming amine, increasing its nucleophilicity. The electron-withdrawing nitrile group ortho to the fluorine atom in 2-fluorobenzonitrile is crucial for stabilizing the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[4]

While a direct, high-yielding SNAr reaction between 2-fluorobenzonitrile and 2-fluoroaniline has not been widely reported, a two-step approach involving an initial SNAr reaction followed by a reduction is a plausible alternative. For instance, the reaction of 2-aminobenzonitrile with 1-fluoro-2-nitrobenzene would be a favorable SNAr reaction due to the strongly activating nitro group. The resulting nitro-containing diarylamine could then be reduced to the target molecule.

Experimental Workflow: Two-Step SNAr Approach

  • SNAr Reaction: 2-Aminobenzonitrile (1.0 equiv.) is reacted with 1-fluoro-2-nitrobenzene (1.1 equiv.) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 100-120 °C).

  • Nitro Group Reduction: The resulting 2-((2-nitrophenyl)amino)benzonitrile is then reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like iron in acidic media.[6]

Visualizing the Synthetic Pathways

Ullmann Condensation Catalytic Cycle

Ullmann Condensation CuI Cu(I) Cu(I)-Amide Cu(I)-Amide CuI->Cu(I)-Amide + R₂NH, -HI Amine R₂NH ArylHalide Ar-X Product Ar-NR₂ Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amide->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->CuI Reductive Elimination Cu(III) Intermediate->Product caption Simplified Ullmann Catalytic Cycle

Caption: Simplified Ullmann Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Pd0 Pd(0)L₂ Pd(II) Complex Pd(II) Complex Pd0->Pd(II) Complex + Ar-X (Oxidative Addition) ArylHalide Ar-X Amine R₂NH Product Ar-NR₂ Pd(II)-Amido Complex Pd(II)-Amido Complex Pd(II) Complex->Pd(II)-Amido Complex + R₂NH, -HX Pd(II)-Amido Complex->Pd0 Reductive Elimination Pd(II)-Amido Complex->Product caption Simplified Buchwald-Hartwig Cycle

Caption: Simplified Buchwald-Hartwig Cycle

SNAr Mechanism

SNAr Mechanism Reactants Ar-F + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (rate-determining) Product Ar-Nu + F⁻ Meisenheimer->Product Elimination caption S(N)Ar Addition-Elimination Mechanism

Caption: SNAr Addition-Elimination Mechanism

Conclusion and Recommendations

For the synthesis of 2-((2-Fluorophenyl)amino)benzonitrile, the Buchwald-Hartwig amination stands out as the most efficient and reliable method for laboratory-scale and early-stage process development. Its mild conditions, high yields, and broad functional group tolerance often outweigh the higher initial cost of the catalyst and ligands.

The Ullmann condensation , while economically advantageous due to the low cost of copper catalysts, typically requires harsher conditions that may not be suitable for complex molecules or large-scale production where safety and energy consumption are major concerns. However, for simpler, robust substrates where cost is the primary driver, optimizing a modern, ligand-assisted Ullmann protocol could be a viable strategy.

The SNAr approach , particularly the two-step variant, presents a compelling metal-free alternative. This route is especially attractive if the starting materials are readily available and cost-effective. The need for a subsequent reduction step adds to the overall process, but the avoidance of transition metals can be a significant advantage in pharmaceutical synthesis where metal contamination is a critical concern.

The ultimate choice of synthetic route will depend on a careful evaluation of factors including the scale of the synthesis, cost of raw materials and catalysts, required purity of the final product, and the available equipment and expertise.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chem. Rev.1951 , 49 (2), 273–412. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Ullmann condensation. In Wikipedia; 2023. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Process for the preparation of highly pure 2-aminobenzonitrile. QuickCompany. [Link]

  • Process for preparing para-fluoroanilines.
  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Process for the preparation of 2-fluorobenzonitrile

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-((2-Fluorophenyl)amino)benzonitrile

Disclaimer: This document provides guidance on the disposal of 2-((2-Fluorophenyl)amino)benzonitrile based on safety data for structurally related compounds. It is imperative that you consult the specific Safety Data She...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the disposal of 2-((2-Fluorophenyl)amino)benzonitrile based on safety data for structurally related compounds. It is imperative that you consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using. All procedures must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we use. The proper disposal of a compound like 2-((2-Fluorophenyl)amino)benzonitrile is not a mere procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a framework for managing this compound as a waste product, grounded in an understanding of its inherent chemical hazards.

Section 1: Hazard Profile & Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a thorough risk assessment. While an SDS for the exact molecule 2-((2-Fluorophenyl)amino)benzonitrile is not publicly available, we can infer its hazard profile from analogous structures like 2-aminobenzonitrile and other fluorinated aromatic compounds.

The primary risks stem from three key structural features: the aromatic amine, the nitrile group, and the fluorinated phenyl ring.

  • Acute Toxicity: Structurally similar aminobenzonitriles are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: The compound is expected to cause serious eye and skin irritation, as well as respiratory irritation upon inhalation of its dust or fumes.[1][2]

  • Sensitization: There is a potential for the compound to cause an allergic skin reaction.[1]

  • Chronic Health Effects: Perhaps most significantly, related aminobenzonitrile compounds are suspected of causing cancer or genetic defects.[2] This potential cytotoxic and mutagenic nature necessitates that it be handled with the utmost care, similar to protocols for other hazardous drugs.[4]

  • Environmental Hazard: The compound is likely to be harmful to aquatic life with long-lasting effects, mandating that it should not be released into the environment.[3]

  • Combustion Hazards: In the event of a fire, thermal decomposition can release highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][3][5]

Table 1: Physicochemical and Hazard Summary of Related Compounds
PropertyValue/InformationSource
Physical State Solid, Powder[5]
Primary Hazards Harmful (oral, dermal, inhalation), Skin/Eye Irritant, Skin Sensitizer, Suspected Carcinogen/Mutagen[1][2][3]
Personal Protective Equipment Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat, Respiratory Protection (as needed)[1][2][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[1]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF)[1][3][5]

Section 2: Pre-Disposal Safety & Handling

Safe disposal begins with safe handling during the research phase. Adherence to these protocols minimizes exposure and prevents the generation of unmanageable waste streams.

  • Engineering Controls: Always handle 2-((2-Fluorophenyl)amino)benzonitrile within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE): The risk assessment mandates a robust PPE protocol.

    • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1][6]

    • Body Protection: A lab coat must be worn. For larger quantities or spill cleanup, consider additional protective clothing.[2]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][6] Contaminated work clothing should be laundered separately.[2]

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5] The storage location should be locked and secured.[1][2] Store away from the incompatible materials listed in Table 1.[1]

Section 3: Emergency Procedures for Spills

Accidents happen, but a prepared response can mitigate the risk.

  • Evacuate & Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.

  • Assess the Spill: For minor spills of solid material, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit. For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Control & Clean Up:

    • Don full PPE, including respiratory protection if dust is present.

    • Prevent the substance from entering drains or waterways.[2][3]

    • Gently sweep or scoop up the spilled solid, avoiding dust generation.[2][5] Do not use compressed air for cleaning.[2]

    • Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable container labeled as "Hazardous Waste."[2]

    • Decontaminate the spill area according to your lab's specific procedures.

    • Dispose of all contaminated materials as hazardous waste.

Section 4: Waste Characterization & Segregation

Based on its toxic and potentially carcinogenic properties, all waste streams containing 2-((2-Fluorophenyl)amino)benzonitrile must be classified and managed as hazardous waste .

  • Waste Streams: This includes:

    • Unused or expired pure chemical.

    • Grossly contaminated materials (e.g., filter paper, weigh boats, paper towels from a spill).

    • Empty containers that are not triple-rinsed. Note: Due to the high toxicity, triple-rinsing may not be advisable; it is often safer to dispose of the "empty" container as hazardous waste.

  • Segregation: It is critical to not mix this waste with other waste streams.[6] Keep it separate from non-hazardous lab trash and even from other chemical waste types unless explicitly permitted by your EHS office. Incompatible materials must be kept separate to prevent dangerous reactions.[1]

Section 5: Step-by-Step Disposal Protocol

The final disposal of this chemical must be handled by a licensed hazardous waste contractor. Your role is to prepare the waste safely for pickup.

  • Containerization:

    • Place solid waste in a robust, sealable container (e.g., a screw-cap plastic pail or the original container). Ensure the container is compatible with the chemical.

    • Do not overfill the container. Leave at least 10% headspace.

  • Labeling:

    • Label the container clearly with the words "Hazardous Waste."

    • Identify the contents fully: "Waste 2-((2-Fluorophenyl)amino)benzonitrile."

    • List the approximate concentration and quantity.

    • Affix the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

    • Note the "Accumulation Start Date" (the date the first drop of waste was added to the container).

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.

    • Ensure the storage area is away from drains and incompatible materials.[1]

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Provide them with all necessary information about the waste stream. They will manage the manifest and ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[7]

Figure 1: Disposal Decision Workflow for 2-((2-Fluorophenyl)amino)benzonitrile

A flowchart illustrating the key steps and decisions in the safe disposal process.

G Figure 1. Disposal Decision Workflow for 2-((2-Fluorophenyl)amino)benzonitrile start Waste Generation: Unused reagent or contaminated material ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe Before handling assess Hazard Assessment: Consult specific SDS. Is it hazardous? containerize Containerize Waste: Use original or designated, sealed, compatible container. assess->containerize Yes non_haz Follow Non-Hazardous Waste Protocol (Highly Unlikely for this compound) assess->non_haz No ppe->assess label_waste Label Container: - 'Hazardous Waste' - Chemical Name & Conc. - Hazard Pictograms - Accumulation Start Date containerize->label_waste segregate Segregate Waste: Store away from incompatible materials (acids, bases, oxidizers). label_waste->segregate storage Store in Designated Area: Secure, ventilated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). segregate->storage contact_ehs Contact EHS/Waste Vendor: Arrange for pickup by a licensed hazardous waste disposal contractor. storage->contact_ehs end Document & Dispose: Complete waste manifest. Waste is incinerated at an approved facility. contact_ehs->end

Section 6: Regulatory Framework

In the United States, the handling and disposal of hazardous chemicals are governed by several key regulations:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they work with.[6] Their guidelines on cytotoxic drugs are also highly relevant.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[8] It is illegal to dispose of hazardous waste down the drain or in the regular trash.

By following the procedures outlined in this guide, you ensure that you are not only protecting yourself and the environment but are also operating in full compliance with federal and state law.

References

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Journal of Oncology Pharmacy Practice. (2012). Safe handling of cytotoxics: guideline recommendations. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]

  • PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Airgas. (2022). Safety Data Sheet: Fluorine. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Fluorine. [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

Handling

Personal protective equipment for handling 2-((2-Fluorophenyl)amino)benzonitrile

Topic: Personal protective equipment for handling 2-((2-Fluorophenyl)amino)benzonitrile Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Compound Identification Compound: 2-((...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-((2-Fluorophenyl)amino)benzonitrile Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Identification

Compound: 2-((2-Fluorophenyl)amino)benzonitrile CAS: 914637-26-2 (Primary intermediate for Vonoprazan/TAK-438) Role: Key electrophilic intermediate in the synthesis of potassium-competitive acid blockers (P-CABs).[1]

Operational Directive: As a Senior Application Scientist, I advise treating this compound as a Potent Pharmaceutical Intermediate (OEB 3) until specific toxicology data proves otherwise. While the final drug (Vonoprazan) is well-tolerated, this intermediate possesses a reactive benzonitrile core and a fluorinated amine moiety.[1] The primary risks are acute toxicity via inhalation/dermal absorption and severe ocular irritation .[2]

Standard "lab safety" is insufficient. You must employ a Barrier-First Strategy to prevent systemic absorption.

Hazard Assessment & Risk Logic

Why we choose specific PPE for this molecule.

The safety profile of 2-((2-Fluorophenyl)amino)benzonitrile is inferred from "Read-Across" toxicology of structurally similar benzonitriles and fluorinated diphenylamines.[1]

Hazard DomainRisk LevelMechanism of ActionCritical Control Point
Inhalation High Benzonitrile moieties can facilitate rapid systemic uptake.[1] Dust inhalation poses a risk of respiratory sensitization or acute toxicity.PAPR / N95 (Zero-tolerance for dust generation).
Dermal Moderate-High Lipophilic nature allows permeation through standard latex. Potential for "silent absorption" without immediate burning.[1]Double Nitrile (0.11mm min thickness).
Ocular Severe Fluorinated aromatics are often lachrymators or severe irritants.[3][4] Crystalline dust can cause mechanical corneal abrasion + chemical burn.Sealed Goggles (No safety glasses).
Systemic Unknown As an intermediate, potency is not fully characterized.[1] Assume toxicity > final API.Full Body Coverage (Tyvek).
Personal Protective Equipment (PPE) Matrix
A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (Weighing < 1g): N95 or P3 Respirator (Fit-tested).[1]

    • Scientific Rationale: The particle size of recrystallized intermediates often ranges from 10-50 microns. N95 filters capture 95% of 0.3-micron particles, providing a sufficient safety factor for non-micronized powders.[1]

  • High-Risk Operation (Milling, large scale > 10g, or spill cleanup): PAPR (Powered Air Purifying Respirator) with HEPA cartridges.[1]

    • Scientific Rationale: Positive pressure prevents inward leakage of fine dust, which is critical when mechanical energy (milling) increases the specific surface area and airborne potential of the solid.[1]

B. Dermal Protection (The Permeation Shield)
  • Glove Protocol: Double Gloving is Mandatory.

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Orange/Blue) - serves as the last line of defense and visual breach indicator.[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Causality: Benzonitriles can permeate thin nitrile rubber in <30 minutes upon direct contact. The air gap between two gloves reduces diffusion rates by orders of magnitude.

  • Body Protection:

    • Disposable Tyvek® Lab Coat (or equivalent): Cotton coats are porous and retain toxic dust.[1] Tyvek provides a non-woven barrier that sheds particles.

    • Sleeve Covers: Required if working inside a fume hood to bridge the gap between glove cuff and lab coat.

C. Ocular Protection
  • Requirement: Indirect Vent Chemical Splash Goggles. [1]

  • Restriction: Safety glasses with side shields are prohibited . Airborne dust from benzonitriles can bypass side shields, dissolve in lacrimal fluid, and create a concentrated toxic solution directly on the cornea.[1]

Operational Workflow: Gowning & De-Gowning

A self-validating protocol to prevent cross-contamination.[1]

GowningProtocol cluster_zone Critical Control Zone Start Start: Entry to Lab Step1 1. Don Shoe Covers (Create Clean Boundary) Start->Step1 Step2 2. Don Inner Gloves (Nitrile, 4mil) Step1->Step2 Step3 3. Don Tyvek Lab Coat (Button to top) Step2->Step3 Step4 4. Don Respiratory Protection (N95/PAPR - Fit Check) Step3->Step4 Step5 5. Don Eye Protection (Goggles over mask) Step4->Step5 Step6 6. Don Outer Gloves (Extended cuff over coat sleeve) Step5->Step6 Work EXECUTE EXPERIMENT (Fume Hood Only) Step6->Work Doff1 7. Inspect Outer Gloves (If soiled, wipe with 70% EtOH) Work->Doff1 Doff2 8. Remove Outer Gloves (Peel from cuff, turn inside out) Doff1->Doff2 Doff3 9. Remove Goggles & Coat (Touch only inside of coat) Doff2->Doff3 Doff4 10. Remove Respirator (Handle by straps only) Doff3->Doff4 Doff5 11. Remove Inner Gloves (Do not snap) Doff4->Doff5 Wash 12. Wash Hands (Soap/Water 20s) Doff5->Wash

Figure 1: Sequential logic for PPE application and removal. The "Critical Control Zone" indicates where the highest risk of exposure occurs.

Emergency Response & Exposure Logic

Scenario: Accidental Powder Spill on PPE

  • Stop: Cease all movement to prevent dust aerosolization.

  • Assess: Is the outer glove compromised?

    • No: Wipe with an ethanol-dampened wipe (wetting the powder prevents airborne spread), then doff outer glove immediately.[1]

    • Yes: Immediately remove both glove layers and wash skin with soap and cold water (warm water opens pores).[1]

  • Disposal: Place all contaminated wipes and gloves into a dedicated solid hazardous waste bin.

Scenario: Skin Contact

  • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[1][5]

  • Contraindication: Do NOT use solvent (acetone/ethanol) on skin; this acts as a vehicle, driving the benzonitrile deeper into the dermal layer.[1]

Disposal & Decontamination

Waste Stream:

  • Solid Waste: All PPE, wipes, and weighing boats contaminated with 2-((2-Fluorophenyl)amino)benzonitrile must be segregated into "Cytotoxic/Potent Compound" waste streams for High-Temperature Incineration .[1]

  • Liquid Waste: Mother liquors and wash solvents must be collected in "Halogenated Organic" waste containers.[1]

Decontamination Solution:

  • Surface cleaning should be performed with a surfactant (detergent) solution followed by water. Bleach is generally ineffective for degrading the nitrile bond quickly and may cause unnecessary reactivity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.